Product packaging for YLF-466D(Cat. No.:CAS No. 1273323-67-3)

YLF-466D

Cat. No.: B560083
CAS No.: 1273323-67-3
M. Wt: 465.9
InChI Key: BPBOVHROVFJFAH-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YLF-466D is a novel chemical reagent supplied for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use. Research Use Only products are essential tools designed for basic scientific investigation, drug discovery efforts, and the development of novel assay methodologies within controlled laboratory environments. This compound exhibits high purity and stability, making it a reliable component for in vitro studies. Its primary research value lies in its potential to modulate specific biological pathways, providing researchers with a tool to probe disease mechanisms and identify new therapeutic targets. Researchers are encouraged to consult the product data sheet for detailed information on handling, storage, and specific research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20ClNO3 B560083 YLF-466D CAS No. 1273323-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOVHROVFJFAH-CYYJNZCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of YLF-466D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel small molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an antiplatelet agent. Through the activation of AMPK, this compound initiates a downstream signaling cascade involving endothelial nitric oxide synthase (eNOS) and cyclic nucleotides, ultimately leading to the inhibition of platelet aggregation. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound.

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, they become activated and aggregate to form a hemostatic plug. However, aberrant platelet activation can lead to thrombotic diseases such as myocardial infarction and stroke. Consequently, antiplatelet therapy is a cornerstone in the prevention and treatment of cardiovascular diseases. This compound has emerged as a promising antiplatelet agent with a distinct mechanism of action centered on the activation of AMP-activated protein kinase (AMPK).

AMPK is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a cellular energy sensor. Its activation triggers a switch from anabolic to catabolic pathways to restore cellular energy balance. In platelets, AMPK activation has been shown to exert an inhibitory effect on their aggregation.

Core Mechanism of Action: AMPK Activation

The primary mechanism of action of this compound is the direct activation of AMPK.[1] While the precise binding site of this compound on the AMPK complex has not been explicitly determined in the available literature, it is hypothesized to bind to the allosteric drug and metabolite (ADaM) site. This site is a cleft located between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit.[1] Binding of small molecule activators to the ADaM site can allosterically activate AMPK and protect it from dephosphorylation, thereby sustaining its activity.[1][2][3]

The activation of AMPK by this compound is concentration-dependent, with significant activation observed in the range of 50-150 μM in isolated human platelets. This activation is a critical initiating event for the downstream antiplatelet effects of the compound.

Downstream Signaling Pathway

The activation of AMPK by this compound initiates a well-defined signaling cascade within platelets, culminating in the inhibition of their aggregation. This pathway involves the modulation of key downstream effectors.

eNOS Phosphorylation and Nitric Oxide Production

Activated AMPK directly phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177. eNOS is responsible for the production of nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation.

Elevation of Cyclic Nucleotides: cGMP and cAMP

The increased production of NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This compound treatment also leads to an elevation of cyclic adenosine monophosphate (cAMP) levels in platelets. Both cGMP and cAMP are crucial second messengers that mediate inhibitory signals in platelets.

VASP Phosphorylation

The rise in intracellular cGMP and cAMP levels activates their respective protein kinases, protein kinase G (PKG) and protein kinase A (PKA). These kinases then phosphorylate the vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Ser157. Phosphorylated VASP is a key inhibitor of platelet activation and aggregation.

The entire signaling cascade from AMPK activation to the inhibition of platelet aggregation is effectively blocked by pretreatment with AMPK inhibitors such as compound C (CC) and ara-A, confirming the central role of AMPK in the mechanism of action of this compound.

YLF_466D_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Platelet) YLF466D This compound AMPK AMPK YLF466D->AMPK Activates cAMP ↑ cAMP YLF466D->cAMP Elevates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) Activates NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Stimulates cGMP ↑ cGMP sGC->cGMP PKG_PKA PKG / PKA cGMP->PKG_PKA Activate cAMP->PKG_PKA Activate VASP VASP PKG_PKA->VASP Phosphorylates pVASP p-VASP (Ser239, Ser157) VASP->pVASP Platelet_Aggregation Platelet Aggregation pVASP->Platelet_Aggregation Inhibits

Caption: Signaling pathway of this compound in platelets.

Quantitative Data

The antiplatelet efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

ParameterValueCell TypeReference
Effective Concentration Range50-150 μMIsolated Human Platelets
Platelet AgonistIC50 Value (μM)Assay ConditionReference
Thrombin~84Isolated Human Platelets
ADP~55Isolated Human Platelets
Collagen~87Isolated Human Platelets

Potential Off-Target Effects

While this compound is characterized as an AMPK activator, comprehensive studies on its off-target effects are not yet publicly available. It is important for researchers to consider that small molecule inhibitors and activators can sometimes exhibit activity against unintended targets. For instance, some other AMPK activators have been reported to have off-target effects. Therefore, in any new experimental system, it is prudent to include appropriate controls to verify that the observed effects of this compound are indeed mediated through AMPK activation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation using light transmission aggregometry.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet agonists (e.g., thrombin, ADP, collagen)

  • This compound

  • Saline

  • Light transmission aggregometer

Procedure:

  • Preparation of PRP and PPP:

    • Draw whole blood into tubes containing 3.2% sodium citrate.

    • To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature.

    • To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with continuous stirring.

    • Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 3 minutes).

    • Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • IC50 values are calculated by plotting the percentage of inhibition of aggregation against the concentration of this compound.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 10 min) Blood->Centrifuge1 Centrifuge2 Centrifuge (2000 x g, 15 min) Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count (PRP + PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Prewarm Pre-warm PRP (37°C, 5 min) Calibrate->Prewarm Incubate Incubate with this compound or Vehicle Prewarm->Incubate Add_Agonist Add Platelet Agonist (Thrombin, ADP, Collagen) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Determine Max Aggregation (%) Record->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: Experimental workflow for platelet aggregation assay.
Western Blotting for Protein Phosphorylation

This protocol is for detecting the phosphorylation status of AMPK, eNOS, and VASP.

Materials:

  • Washed platelets

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-AMPK, anti-AMPK, anti-phospho-eNOS, anti-eNOS, anti-phospho-VASP, anti-VASP)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Platelet Treatment and Lysis:

    • Treat washed platelets with this compound or vehicle control for the desired time.

    • Lyse the platelets with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular cGMP and cAMP

This protocol describes the quantification of cyclic nucleotides using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Washed platelets

  • This compound

  • 0.1 M HCl

  • cGMP and cAMP ELISA kits

Procedure:

  • Sample Preparation:

    • Treat washed platelets with this compound or vehicle control.

    • Stop the reaction by adding ice-cold 0.1 M HCl to lyse the cells and inactivate phosphodiesterases.

    • Centrifuge the samples to pellet the cellular debris.

  • ELISA Assay:

    • Follow the instructions provided with the commercial cGMP or cAMP ELISA kit.

    • Typically, this involves adding the supernatant from the lysed platelets to a microplate pre-coated with an anti-cGMP or anti-cAMP antibody.

    • A competitive binding reaction occurs between the sample's cyclic nucleotide and a fixed amount of HRP-labeled cyclic nucleotide.

    • After washing, a substrate solution is added, and the color development is stopped.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of cGMP or cAMP in the samples based on a standard curve generated with known concentrations of the cyclic nucleotide.

Conclusion

This compound represents a novel approach to antiplatelet therapy through its targeted activation of AMPK. The subsequent signaling cascade, involving eNOS, cGMP, cAMP, and VASP, provides a clear and well-defined mechanism for its inhibitory effects on platelet aggregation. The quantitative data demonstrate its potency in inhibiting aggregation induced by various physiological agonists. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other AMPK activators in the context of thrombosis and hemostasis. Further research into its specific binding interactions with AMPK and its broader pharmacological profile will be crucial for its potential development as a therapeutic agent.

References

YLF-466D: A Potent Activator of AMP-Activated Protein Kinase for Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK). It details the compound's potent inhibitory effects on platelet aggregation and elucidates its mechanism of action through the AMPK signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for the cited studies, and visualizes the relevant signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development who are interested in the therapeutic potential of AMPK activators.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK has emerged as a promising therapeutic strategy for a variety of metabolic diseases. In the context of hematology, AMPK activation in platelets has been shown to inhibit their aggregation, a key process in thrombosis. This compound has been identified as a potent, newly developed activator of AMPK with significant antiplatelet activity. This guide explores the scientific data supporting the role of this compound as a promising candidate for antiplatelet therapy.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in activating AMPK and inhibiting platelet aggregation.

Table 1: Inhibitory Effect of this compound on Platelet Aggregation

AgonistIC50 (μM)
Thrombin84
ADPNot explicitly quantified, but effective inhibition observed
CollagenNot explicitly quantified, but effective inhibition observed

Table 2: Activation of AMPK and Downstream Signaling by this compound

ParameterEffective Concentration Range (μM)Key Findings
AMPK Phosphorylation (Thr172)50 - 150Concentration-dependent increase in phosphorylation.
eNOS Phosphorylation (Ser1177)50 - 150Concentration-dependent increase in phosphorylation.
VASP Phosphorylation (Ser239 & Ser157)50 - 150Concentration-dependent increase in phosphorylation.
cGMP and cAMP Levels50 - 150Elevation of cyclic nucleotide levels.

Signaling Pathway and Mechanism of Action

This compound exerts its antiplatelet effect by activating AMPK, which in turn initiates a downstream signaling cascade. The activated AMPK phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177. This leads to the production of nitric oxide (NO), which then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). The increase in cGMP, along with an elevation in cyclic adenosine monophosphate (cAMP), activates protein kinase G (PKG) and protein kinase A (PKA), respectively. These kinases then phosphorylate vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Ser157, ultimately leading to the inhibition of platelet aggregation.

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Stimulates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates (Ser239) Platelet_Aggregation Platelet Aggregation VASP->Platelet_Aggregation Inhibits cAMP cAMP PKA PKA cAMP->PKA Activates PKA->VASP Phosphorylates (Ser157)

Caption: Signaling pathway of this compound in platelets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Preparation of Washed Platelets
  • Blood Collection: Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

  • Platelet Isolation: Treat the PRP with a platelet activation inhibitor (e.g., prostacyclin) and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

  • Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) and repeat the high-speed centrifugation step.

  • Final Resuspension: Resuspend the final platelet pellet in a suitable buffer for subsequent assays and adjust the platelet concentration as required.

Platelet_Preparation_Workflow Start Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 15 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP AddInhibitor Add Platelet Activation Inhibitor (e.g., Prostacyclin) PRP->AddInhibitor Centrifuge2 High-Speed Centrifugation (e.g., 800 x g, 10 min) AddInhibitor->Centrifuge2 Pellet Collect Platelet Pellet Centrifuge2->Pellet Wash Resuspend in Washing Buffer and Centrifuge Again Pellet->Wash FinalPellet Collect Final Platelet Pellet Wash->FinalPellet Resuspend Resuspend in Assay Buffer and Adjust Concentration FinalPellet->Resuspend End Washed Platelets Resuspend->End

Caption: Workflow for the preparation of washed platelets.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Sample Preparation: Place a defined volume of the washed platelet suspension into an aggregometer cuvette with a stir bar.

  • Incubation: Incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Agonist Addition: Induce platelet aggregation by adding a platelet agonist such as thrombin, ADP, or collagen.

  • Measurement: Record the change in light transmission through the platelet suspension over time using a light transmission aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the concentration-response curve.

Western Blot Analysis for Protein Phosphorylation
  • Platelet Lysis: Lyse the this compound-treated and control platelet samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (Thr172), eNOS (Ser1177), and VASP (Ser239 and Ser157), as well as with antibodies for the total forms of these proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent activator of AMPK that effectively inhibits platelet aggregation in a concentration-dependent manner. Its mechanism of action is well-defined, involving the activation of the eNOS/NO/cGMP/PKG signaling pathway, leading to the phosphorylation of VASP. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound as a novel antiplatelet agent. Further preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile.

The Discovery and Synthesis of YLF-466D: A Novel AMP-Activated Protein Kinase (AMPK) Activator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel, potent, small-molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Identified as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, this compound has demonstrated significant potential as a preclinical drug candidate for metabolic diseases and myocardial ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.

Introduction: The Discovery of a Novel AMPK Activator

The discovery of this compound stems from the extensive research into therapeutic agents targeting AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor, activated during periods of metabolic stress, and plays a crucial role in regulating glucose and lipid metabolism. Its activation is a promising strategy for the treatment of metabolic disorders such as type 2 diabetes and obesity. While the specific details of the initial screening and lead optimization for this compound are not publicly available, the development of synthetic AMPK activators often involves high-throughput screening of chemical libraries to identify compounds that allosterically activate the AMPK complex.

This compound emerged as a promising candidate due to its potent activation of AMPK and its subsequent effects on downstream signaling pathways. Its chemical structure, featuring an oxindole core, is distinct from many other classes of AMPK activators.

Synthesis of this compound

A scalable and efficient synthesis of this compound has been developed, enabling the production of kilogram quantities to support preclinical studies. The process is highlighted by a palladium-catalyzed C–H activation, which allows for a geometry-selective and robust synthesis.

Experimental Protocol: Scalable Synthesis of this compound

While the full, detailed experimental protocol from the primary literature is not publicly accessible, the key steps of the optimized synthesis are outlined below based on available information.

The synthesis of this compound involves a multi-step process that culminates in a highly pure active pharmaceutical ingredient (API). The key features of the synthesis include:

  • Palladium-Catalyzed C–H Activation: This critical step allows for the efficient and stereoselective formation of the core structure of this compound.

  • Geometry-Selective Preparation: The process is designed to selectively produce the desired geometric isomer, which is crucial for its biological activity.

  • Effective Impurity Purging: The synthesis incorporates steps to effectively remove impurities, ensuring a high-purity final product.

  • Low Levels of Residual Solvents: The final API is produced with minimal residual solvents, meeting the stringent requirements for preclinical and potential clinical use.

The development of this scalable process has been instrumental in advancing the preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound is a direct activator of AMPK. Its mechanism of action has been primarily elucidated through its antiplatelet effects. This compound activates AMPK in platelets, which in turn stimulates endothelial nitric oxide synthase (eNOS). This leads to an increase in nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). The elevated cGMP levels activate protein kinase G (PKG), ultimately leading to the inhibition of platelet aggregation.

Signaling Pathway of this compound in Platelets

YLF466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK eNOS eNOS AMPK->eNOS Activates NO NO eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Activates Platelet_Aggregation Platelet Aggregation PKG->Platelet_Aggregation Inhibits

Figure 1: Signaling pathway of this compound in platelets.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound
ParameterValueCell/Assay Type
AMPK ActivationConcentration-dependent (50-150 µM)Isolated Platelets
Table 2: Inhibition of Platelet Aggregation by this compound
AgonistIC50 Value
Thrombin~84 µM
ADP~55 µM
Collagen~87 µM

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While the full experimental details for this compound are not publicly available, this section outlines the general methodologies for the key experiments cited.

AMPK Activation Assay
  • Objective: To determine the effect of this compound on the activation of AMPK in a cellular context.

  • General Procedure:

    • Isolate platelets from whole blood.

    • Incubate the isolated platelets with varying concentrations of this compound (e.g., 50, 100, 150 µM) for a specified time.

    • Lyse the platelets to extract proteins.

    • Perform Western blot analysis to detect the phosphorylation of AMPK at Threonine 172 (a marker of AMPK activation) using a phospho-specific antibody.

    • Use an antibody against total AMPK as a loading control.

    • Quantify the band intensities to determine the relative increase in AMPK phosphorylation.

Platelet Aggregation Assay
  • Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.

  • General Procedure:

    • Prepare platelet-rich plasma (PRP) from whole blood.

    • Pre-incubate the PRP with different concentrations of this compound or vehicle control.

    • Induce platelet aggregation by adding an agonist (e.g., thrombin, ADP, or collagen) to the PRP in an aggregometer.

    • Monitor the change in light transmittance over time to measure the extent of platelet aggregation.

    • Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow

Experimental_Workflow cluster_AMPK AMPK Activation Assay cluster_Aggregation Platelet Aggregation Assay A1 Isolate Platelets A2 Incubate with this compound A1->A2 A3 Protein Extraction A2->A3 A4 Western Blot (p-AMPK) A3->A4 B1 Prepare PRP B2 Incubate with this compound B1->B2 B3 Induce Aggregation B2->B3 B4 Measure Aggregation B3->B4

Figure 2: General experimental workflow for in vitro assays.

Preclinical Development and Future Directions

The successful kilogram-scale synthesis of this compound has paved the way for extensive preclinical evaluation. While published in vivo efficacy, pharmacokinetic, and toxicology data are not yet available, the production of large quantities of the compound suggests that such studies are likely underway.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of metabolic diseases and myocardial ischemia-reperfusion injury.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Toxicology studies: Assessing the safety profile of this compound in preclinical models.

  • Elucidation of broader mechanisms: Investigating the effects of this compound on other AMPK-mediated pathways in various cell types.

The promising in vitro profile and the availability of a scalable synthesis make this compound a compelling candidate for further drug development. The scientific community awaits the publication of in vivo data to fully assess its therapeutic potential.

YLF-466D: A Technical Guide to its Role in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK), has demonstrated significant antiplatelet activity. This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by this compound, focusing on its mechanism of action in platelets. It is intended to be a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the involved signaling cascades. The core of this compound's function lies in its ability to activate AMPK, which subsequently triggers a cascade of downstream events culminating in the inhibition of platelet aggregation. This document elucidates this pathway, providing a foundational understanding for future research and therapeutic development.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases. AMP-activated protein kinase (AMPK) has emerged as a key regulator of cellular energy homeostasis and has been identified as a therapeutic target for various metabolic and cardiovascular diseases. In platelets, AMPK activation is known to stimulate inhibitory signaling pathways. This compound, chemically identified as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, is a recently developed activator of AMPK.[1] This guide details the molecular mechanism by which this compound exerts its antiplatelet effects through the activation of the AMPK signaling pathway.

Core Signaling Pathway of this compound in Platelets

This compound's primary mechanism of action is the activation of AMPK in platelets. This activation is concentration-dependent and initiates a signaling cascade that ultimately inhibits platelet aggregation.[1] The key steps in this pathway are:

  • AMPK Activation: this compound directly activates AMPK. This is observed through the phosphorylation of AMPK at Threonine 172 (Thr172).[2]

  • eNOS Phosphorylation: Activated AMPK phosphorylates endothelial nitric oxide synthase (eNOS) at Serine 1177 (Ser1177).[1]

  • Cyclic Nucleotide Elevation: The phosphorylation of eNOS leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1]

  • VASP Phosphorylation: Elevated levels of cGMP and cAMP lead to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 (Ser239) and Serine 157 (Ser157).

  • Inhibition of Platelet Aggregation: The phosphorylation of VASP is a key event in the inhibition of platelet aggregation induced by various agonists such as thrombin, ADP, and collagen.

The anti-aggregatory effect of this compound is abolished by pretreatment with AMPK inhibitors like Compound C and ara-A, confirming that the observed effects are mediated through the AMPK pathway.

Signaling Pathway Diagram

YLF_466D_Signaling_Pathway YLF_466D This compound AMPK AMPK YLF_466D->AMPK activates pAMPK p-AMPK (Thr172) AMPK->pAMPK eNOS eNOS pAMPK->eNOS phosphorylates peNOS p-eNOS (Ser1177) eNOS->peNOS cGMP_cAMP ↑ cGMP & cAMP peNOS->cGMP_cAMP stimulates production VASP VASP cGMP_cAMP->VASP activate kinases for pVASP p-VASP (Ser239, Ser157) VASP->pVASP Platelet_Aggregation Platelet Aggregation pVASP->Platelet_Aggregation inhibits

Caption: this compound signaling cascade in platelets.

Quantitative Data

The antiplatelet effects of this compound are dose-dependent. The following tables summarize the available quantitative data on its efficacy.

Table 1: this compound Inhibition of Platelet Aggregation
AgonistIC₅₀ (μM)
Thrombin~84
ADP~55
Collagen~87
Data sourced from MedchemExpress, citing Liu Y, et al. Eur J Pharmacol. 2015.
Table 2: Effective Concentration Range of this compound
ParameterConcentration Range (μM)Observation
AMPK Activation50 - 150Concentration-dependent increase in phosphorylation.
Platelet Aggregation Inhibition50 - 150Highest efficacy observed at 150 μM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

Preparation of Washed Platelets
  • Blood Collection: Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Pelleting: Treat the PRP with apyrase and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

  • Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without calcium) and repeat the centrifugation step.

  • Final Resuspension: Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer containing 1 mM CaCl₂) to the desired concentration for subsequent assays.

Platelet Aggregation Assay
  • Sample Preparation: Place a defined volume of washed platelet suspension into an aggregometer cuvette with a stir bar.

  • Incubation with this compound: Add varying concentrations of this compound (e.g., 50, 100, 150 μM) or vehicle control to the platelet suspension and incubate for a specified time (e.g., 3 minutes) at 37°C with stirring.

  • Agonist Addition: Induce platelet aggregation by adding a platelet agonist such as thrombin, ADP, or collagen.

  • Measurement: Monitor the change in light transmittance using a light transmission aggregometer for a set period (e.g., 5-10 minutes). The extent of aggregation is quantified as the maximum change in light transmission.

  • Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle-treated control. Determine the IC₅₀ value for each agonist.

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Washed_Platelets Prepare Washed Platelets PRP->Washed_Platelets Incubate Incubate Platelets with this compound Washed_Platelets->Incubate Add_Agonist Add Aggregation Agonist (Thrombin, ADP, Collagen) Incubate->Add_Agonist Measure Measure Aggregation (Light Transmission) Add_Agonist->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ Calculate->IC50

Caption: Workflow for platelet aggregation assay.

Western Blot for Protein Phosphorylation
  • Sample Treatment: Treat washed platelets with this compound at various concentrations for a specified time. For inhibitor studies, pre-incubate platelets with AMPK inhibitors (e.g., Compound C, ara-A) before adding this compound.

  • Cell Lysis: Lyse the treated platelets with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (p-AMPK Thr172), eNOS (p-eNOS Ser1177), and VASP (p-VASP Ser239, p-VASP Ser157), as well as antibodies for the total proteins, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of cGMP and cAMP Levels
  • Sample Preparation: Treat washed platelets with this compound or vehicle control as described for the Western blot protocol.

  • Extraction: Stop the reaction and extract the cyclic nucleotides by adding a suitable reagent (e.g., cold ethanol or trichloroacetic acid).

  • Assay: Measure the levels of cGMP and cAMP in the extracts using commercially available Enzyme Immunoassay (EIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Normalization: Normalize the cyclic nucleotide levels to the total protein concentration of the platelet lysate.

Conclusion

This compound is a potent activator of the AMPK signaling pathway in platelets, leading to the inhibition of platelet aggregation. Its mechanism of action involves the sequential phosphorylation of AMPK, eNOS, and VASP, coupled with an increase in intracellular cGMP and cAMP levels. The data presented in this guide provide a solid foundation for understanding the therapeutic potential of this compound as an antiplatelet agent. Further in vivo and clinical studies are warranted to validate its efficacy and safety for the treatment of thrombotic disorders. This technical guide serves as a resource for the design and execution of such future investigations.

References

Preliminary Studies on the Biological Activity of YLF-466D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial biological activity studies of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK). The data presented herein focuses on its antiplatelet effects and underlying mechanism of action.

Core Findings: this compound as an Antiplatelet Agent

This compound has been identified as a potent inhibitor of platelet aggregation.[1] Its mechanism of action is attributed to the activation of AMPK, a key regulator of cellular energy homeostasis.[2][3] Activation of AMPK in platelets by this compound initiates a signaling cascade that ultimately suppresses platelet aggregation induced by various agonists.[2]

Quantitative Analysis of Antiplatelet Activity

This compound demonstrates a concentration-dependent inhibition of platelet aggregation. The half-maximal inhibitory concentrations (IC50) against different platelet agonists are summarized below.

AgonistIC50 (μM)
Thrombin84
ADP55
Collagen87

Data sourced from MedchemExpress product information, citing Liu Y, et al. Eur J Pharmacol. 2015 Aug 5;760:81-7.

Treatment of isolated platelets with this compound resulted in a concentration-dependent activation of AMPK within the range of 50-150 μM.[2] The highest efficacy for its anti-aggregatory effects was observed at a concentration of 150 μM.

Mechanism of Action: The AMPK-eNOS-cGMP Signaling Pathway

This compound exerts its antiplatelet effect by activating the AMPK signaling pathway. This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and its downstream effectors. The key steps in this pathway are:

  • AMPK Activation: this compound directly activates AMPK in platelets. This has been confirmed by observing the activation-dependent phosphorylation of AMPK at Threonine 172.

  • eNOS Phosphorylation: Activated AMPK phosphorylates and activates eNOS at Serine 1177.

  • Cyclic Nucleotide Elevation: The activation of eNOS leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).

  • VASP Phosphorylation: Elevated cyclic nucleotides subsequently lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.

  • Inhibition of Platelet Aggregation: Phosphorylated VASP is associated with the inhibition of platelet aggregation.

The anti-aggregatory effects of this compound were abolished by pretreatment with AMPK inhibitors, Compound C and ara-A, confirming that the observed antiplatelet activity is mediated by AMPK.

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK pAMPK p-AMPK (Thr172) AMPK->pAMPK eNOS eNOS pAMPK->eNOS peNOS p-eNOS (Ser1177) eNOS->peNOS cGMP_cAMP ↑ cGMP & cAMP peNOS->cGMP_cAMP VASP VASP cGMP_cAMP->VASP pVASP p-VASP (Ser239/Ser157) VASP->pVASP Platelet_Aggregation Platelet Aggregation pVASP->Platelet_Aggregation

This compound Signaling Pathway in Platelets.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of this compound.

In Vitro Platelet Aggregation Assay

This assay is used to measure the ability of a compound to inhibit platelet aggregation induced by various agonists.

1. Preparation of Washed Platelets:

  • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

  • Treat the PRP with apyrase and incubate at 37°C for 15 minutes.

  • Acidify the PRP with acid-citrate-dextrose (ACD) solution.

  • Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

  • Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) and centrifuge again.

  • Finally, resuspend the washed platelets in a suspension buffer to the desired concentration.

2. Aggregation Measurement:

  • Pre-warm the washed platelet suspension to 37°C.

  • Add the platelet suspension to an aggregometer cuvette with a stir bar.

  • Incubate the platelets with various concentrations of this compound or vehicle control for a specified time (e.g., 3 minutes).

  • Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

  • Monitor the change in light transmittance through the platelet suspension over time using a light transmission aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

  • Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to that of the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Platelet_Aggregation_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Wash Platelet Washing PRP->Wash Washed_Platelets Resuspend Washed Platelets Wash->Washed_Platelets Incubate Incubate Platelets with This compound or Vehicle Washed_Platelets->Incubate Add_Agonist Add Platelet Agonist (Thrombin, ADP, Collagen) Incubate->Add_Agonist Measure Measure Aggregation (Light Transmission) Add_Agonist->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Workflow for In Vitro Platelet Aggregation Assay.
Western Blot Analysis of Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation of specific proteins, such as AMPK and VASP, in response to this compound treatment.

1. Sample Preparation:

  • Treat washed platelets with this compound at various concentrations and for different time points.

  • Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in a sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-VASP (Ser239), or anti-phospho-VASP (Ser157)).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-AMPKα or anti-VASP).

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Studies: Whole Blood Aggregation

In addition to studies on isolated platelets, this compound has been shown to attenuate whole blood aggregation induced by collagen.

Animal Model Protocol:

  • Blood is collected from the abdominal aorta of anesthetized rats using 3.2% sodium citrate as an anticoagulant.

  • The blood is diluted with normal saline.

  • The whole blood is incubated with this compound (in the range of 50-150 μM) for 3 minutes.

  • Aggregation is induced with collagen (e.g., 7.5 μg/mL).

  • Aggregation is assessed by measuring the change in impedance with a whole blood aggregometer.

Summary and Future Directions

The preliminary studies on this compound provide strong evidence for its role as an antiplatelet agent. Its mechanism of action through the activation of the AMPK signaling pathway is well-supported by the initial findings. The in vitro and in vivo data suggest that this compound holds potential for further development as an antiplatelet therapeutic. Future research should focus on in-depth in vivo efficacy and safety studies, as well as pharmacokinetic and pharmacodynamic profiling to validate its clinical potential.

References

In Vitro Characterization of YLF-466D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In vitro studies have demonstrated its potential as an antiplatelet agent. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, effects on platelet aggregation, and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the cited assays, and includes visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an activator of AMP-activated protein kinase (AMPK). In platelets, the activation of AMPK by this compound initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation. This is achieved through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent downstream signaling pathway involving cyclic nucleotides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro characterization of this compound.

Table 1: Concentration-Dependent Activation of AMPK by this compound

Concentration of this compoundAMPK Activation
50-150 µMConcentration-dependent activation observed in isolated platelets.[1]

Table 2: Inhibition of Platelet Aggregation by this compound

AgonistEffect of this compound
ThrombinEffective inhibition of aggregation.[1]
ADPEffective inhibition of aggregation.[1]
CollagenEffective inhibition of aggregation in both isolated platelets and whole blood.[1]

Signaling Pathway

This compound exerts its antiplatelet effect by activating the AMPK signaling cascade. This activation leads to the phosphorylation of eNOS at Serine 1177, which in turn elevates the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). These cyclic nucleotides then lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157, culminating in the inhibition of platelet aggregation. The effects of this compound on this pathway can be abolished by pretreatment with AMPK inhibitors such as Compound C and ara-A.

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) cGMP_cAMP cGMP & cAMP Elevation eNOS->cGMP_cAMP VASP VASP cGMP_cAMP->VASP Phosphorylates (Ser239, Ser157) VASP->Inhibition Inhibits Platelet_Aggregation Platelet Aggregation Inhibition->Platelet_Aggregation

This compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound.

Platelet Aggregation Assay

This protocol outlines the procedure for measuring platelet aggregation in response to various agonists and the inhibitory effect of this compound.

Objective: To assess the effect of this compound on platelet aggregation induced by thrombin, ADP, and collagen.

Materials:

  • Freshly drawn human venous blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists: Thrombin, ADP, Collagen

  • This compound

  • AMPK inhibitors (optional): Compound C, ara-A

  • Platelet aggregometer

  • Spectrophotometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human venous blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper layer of PRP.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

    • Pre-warm the PRP samples to 37°C.

    • Place a sample of PRP in the aggregometer cuvette and set the baseline (0% aggregation). Use PPP to set the 100% aggregation mark.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 3 minutes).

    • For inhibitor studies, pre-incubate the PRP with an AMPK inhibitor (e.g., Compound C or ara-A) before adding this compound.

    • Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.

Platelet_Aggregation_Workflow Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (Low Speed) & PRP Isolation Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (High Speed) & PPP Isolation Blood_Collection->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count in PRP PRP_Preparation->Platelet_Adjustment Incubation 5. Pre-incubation with This compound / Vehicle Platelet_Adjustment->Incubation Agonist_Addition 6. Add Platelet Agonist (Thrombin, ADP, Collagen) Incubation->Agonist_Addition Measurement 7. Measure Light Transmission (Aggregometer) Agonist_Addition->Measurement Analysis 8. Data Analysis (% Inhibition) Measurement->Analysis

Platelet Aggregation Assay Workflow
Western Blot Analysis of Protein Phosphorylation

This protocol describes the methodology to detect the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.

Objective: To determine the effect of this compound on the phosphorylation of AMPK, eNOS (at Ser1177), and VASP (at Ser239 and Ser157).

Materials:

  • Isolated platelets

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total AMPK, eNOS, and VASP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Platelet Treatment and Lysis:

    • Isolate platelets and treat with various concentrations of this compound for the desired time.

    • Lyse the platelets with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated proteins of interest (p-AMPK, p-eNOS Ser1177, p-VASP Ser239, p-VASP Ser157) and total proteins overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Platelet_Treatment 1. Platelet Treatment with this compound Lysis 2. Cell Lysis & Protein Quantification Platelet_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Western Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-AMPK, p-eNOS, p-VASP) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. ECL Detection & Imaging Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Western Blot Workflow

Conclusion

The in vitro characterization of this compound demonstrates its activity as a potent AMPK activator with significant antiplatelet effects. Its mechanism of action is well-defined, involving the activation of the AMPK/eNOS/cGMP/VASP signaling pathway. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound in thrombotic diseases. Further in vivo and clinical studies are warranted to validate these promising in vitro findings.

References

An In-depth Technical Guide on the Core Metabolic Regulatory Effects of YLF-466D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular compound YLF-466D, with a specific focus on its mechanism of action related to metabolic regulation. The information presented herein is based on preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound, chemically identified as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, is a novel small molecule activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial sensor and regulator of cellular energy homeostasis, playing a pivotal role in metabolic processes.[1] The activation of AMPK by this compound suggests its potential as a therapeutic agent in conditions where metabolic modulation is desired.

Core Mechanism of Action: AMPK Activation

The primary mechanism through which this compound exerts its effects is the activation of AMP-activated protein kinase (AMPK).[1] AMPK is a master regulator of metabolism, and its activation initiates a cascade of events aimed at restoring cellular energy balance. This includes the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP.

The known signaling pathway initiated by this compound in platelets involves the following steps:

  • AMPK Activation: this compound directly or indirectly leads to the phosphorylation and activation of AMPK.

  • eNOS Phosphorylation: Activated AMPK then phosphorylates and activates endothelial nitric oxide synthase (eNOS) at the Ser1177 residue.[1]

  • Cyclic Nucleotide Elevation: This leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1]

  • VASP Phosphorylation: Subsequently, vasodilator-stimulated phosphoprotein (VASP) is phosphorylated at Ser239 and Ser157.

This signaling cascade has been primarily characterized in the context of its antiplatelet effects, where it leads to the inhibition of platelet aggregation. However, the central role of AMPK suggests that this compound could have broader implications for metabolic regulation in other tissues.

Quantitative Data on this compound Activity

The following table summarizes the quantitative data available on the activity of this compound from in vitro studies on isolated platelets.

ParameterConcentration RangeEffectReference
AMPK Activation50-150 μMConcentration-dependent activation
Platelet Aggregation InhibitionNot specifiedEffective inhibition induced by thrombin, ADP, and collagen

Detailed Experimental Protocols

The following are descriptions of the key experimental methodologies that have been used to characterize the effects of this compound.

4.1. Platelet Isolation and Preparation

  • Objective: To obtain isolated human platelets for in vitro assays.

  • Protocol:

    • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for a specified time.

    • Platelets are then pelleted from the PRP by centrifugation at a higher speed (e.g., 1000 x g).

    • The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins and other blood components.

    • The final platelet suspension is prepared in a suitable buffer at a standardized concentration for subsequent experiments.

4.2. Platelet Aggregation Assay

  • Objective: To measure the effect of this compound on platelet aggregation.

  • Protocol:

    • Isolated platelet suspensions are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

    • Platelet aggregation is induced by the addition of agonists such as thrombin, ADP, or collagen.

    • Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension over time.

    • The extent of aggregation is quantified and compared between the this compound-treated and control groups.

    • To confirm the role of AMPK, similar experiments are performed with pre-treatment of platelets with AMPK inhibitors like Compound C or ara-A prior to the addition of this compound.

4.3. Western Blot Analysis for Protein Phosphorylation

  • Objective: To determine the effect of this compound on the phosphorylation state of key signaling proteins (AMPK, eNOS, VASP).

  • Protocol:

    • Isolated platelets are treated with this compound or a vehicle control for a specified time.

    • The platelets are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of AMPK, eNOS (Ser1177), and VASP (Ser239 and Ser157), as well as antibodies for the total forms of these proteins.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the phosphorylated protein bands is normalized to the total protein bands to quantify the change in phosphorylation.

Visualizing the Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its characterization.

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) cGMP_cAMP cGMP / cAMP eNOS->cGMP_cAMP Increases VASP VASP cGMP_cAMP->VASP Phosphorylates (Ser239/157) Platelet_Aggregation Platelet Aggregation VASP->Platelet_Aggregation Inhibits

Caption: Signaling pathway of this compound in platelets.

Experimental_Workflow cluster_platelet_prep Platelet Preparation cluster_treatment Treatment cluster_assays Assays Whole_Blood Whole Blood Collection PRP Platelet-Rich Plasma (Low-Speed Centrifugation) Whole_Blood->PRP Washed_Platelets Washed Platelets (High-Speed Centrifugation) PRP->Washed_Platelets Incubation Incubation with this compound (or Vehicle Control) Washed_Platelets->Incubation Aggregation Platelet Aggregation Assay Incubation->Aggregation Western_Blot Western Blot Analysis (p-AMPK, p-eNOS, p-VASP) Incubation->Western_Blot

Caption: Experimental workflow for characterizing this compound.

Broader Implications for Metabolic Regulation

While the current data on this compound is focused on platelet function, the activation of AMPK has well-established, broader effects on systemic metabolism. AMPK activation is known to:

  • Increase glucose uptake in muscle and other tissues.

  • Enhance fatty acid oxidation and inhibit fatty acid synthesis.

  • Suppress gluconeogenesis in the liver.

  • Promote mitochondrial biogenesis .

These effects collectively contribute to improved metabolic health and are key targets in the development of drugs for metabolic disorders such as type 2 diabetes and obesity. Therefore, this compound, as an AMPK activator, warrants further investigation for its potential therapeutic applications in these areas.

Future Directions

To fully elucidate the role of this compound in metabolic regulation, future research should focus on:

  • In vivo studies: Assessing the effects of this compound in animal models of metabolic disease.

  • Tissue-specific effects: Investigating the impact of this compound on AMPK signaling and metabolic pathways in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.

  • Pharmacokinetics and Pharmacodynamics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in vivo.

  • Safety and Toxicology: Evaluating the potential for any adverse effects.

Conclusion

This compound is a novel AMPK activator with demonstrated activity in platelets. Its core mechanism of action, the activation of a central metabolic regulator, suggests a therapeutic potential that may extend beyond antiplatelet therapy into the broader field of metabolic diseases. The data and protocols summarized in this guide provide a foundation for further research into the promising metabolic regulatory effects of this compound.

References

The Therapeutic Potential of YLF-466D: An In-Depth Technical Overview of a Novel AMPK Activator for Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK), has demonstrated significant potential as an antiplatelet agent. In vitro studies have elucidated its mechanism of action, which involves the activation of the AMPK signaling cascade, leading to the inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key signaling pathways, and detailed experimental protocols for its investigation. The information presented is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this compound and other AMPK activators in the context of thrombotic diseases.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their dysregulation can lead to the formation of pathological thrombi, underlying acute cardiovascular events such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound, with the IUPAC name 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, has emerged as a promising antiplatelet candidate through its activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK in platelets has been shown to inhibit their aggregation, making it an attractive target for novel antiplatelet therapies.[1] This document details the preclinical in vitro findings for this compound, outlining its therapeutic potential. To date, no in vivo, pharmacokinetic, or clinical trial data for this compound has been publicly reported.

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effects by directly activating AMPK.[1] This activation is concentration-dependent, with activity observed in the range of 50-150 μM.[1] The activation of AMPK is confirmed by the phosphorylation of its catalytic subunit at Threonine 172. The anti-aggregatory effect of this compound is mediated through the AMPK-dependent downstream signaling pathway involving endothelial nitric oxide synthase (eNOS).[1]

Activated AMPK phosphorylates eNOS at Serine 1177, leading to an increase in the production of nitric oxide (NO). NO, in turn, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, along with an observed increase in cyclic adenosine monophosphate (cAMP), lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157. Phosphorylated VASP is a key inhibitor of platelet activation and aggregation. The anti-aggregatory effects of this compound are abolished by pretreatment with AMPK inhibitors such as Compound C and ara-A, confirming the central role of AMPK in its mechanism of action.

Signaling Pathway Diagram

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK Activates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation eNOS eNOS pAMPK->eNOS Activates peNOS p-eNOS (Ser1177) eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) peNOS->NO Increases Production sGC sGC NO->sGC Stimulates cGMP cGMP sGC->cGMP Increases Production VASP VASP cGMP->VASP Activates pVASP p-VASP (Ser239/Ser157) VASP->pVASP Phosphorylation Inhibition Inhibition pVASP->Inhibition Platelet_Aggregation Platelet Aggregation Inhibition->Platelet_Aggregation

Caption: this compound signaling pathway in platelets.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of this compound.

Table 1: In Vitro Antiplatelet Activity of this compound

ParameterValueAgonistsReference
IC50 for Platelet Aggregation84 μMThrombin, ADP, Collagen
Effective Concentration Range50 - 150 μMThrombin, ADP, Collagen

Table 2: Key Molecular Effects of this compound in Platelets

Molecular TargetEffectConcentration RangeReference
AMPKIncreased Phosphorylation (Thr172)50 - 150 μM
eNOSIncreased Phosphorylation (Ser1177)50 - 150 μM
VASPIncreased Phosphorylation (Ser239/Ser157)50 - 150 μM
cGMPElevation50 - 150 μM
cAMPElevation50 - 150 μM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the studies on this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is for measuring the effect of this compound on platelet aggregation induced by various agonists.

Experimental Workflow

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 200g for 10 min) Blood_Collection->PRP_Preparation Incubation 3. Incubate PRP with this compound (or vehicle control) PRP_Preparation->Incubation LTA_Setup 4. LTA Measurement (37°C with stirring) Incubation->LTA_Setup Agonist_Addition 5. Add Platelet Agonist (e.g., Thrombin, ADP, Collagen) LTA_Setup->Agonist_Addition Data_Acquisition 6. Record Light Transmittance Agonist_Addition->Data_Acquisition

Caption: Workflow for Platelet Aggregation Assay.

Methodology

  • Blood Collection: Collect human whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Incubation: Pre-incubate the PRP with various concentrations of this compound (e.g., 50, 100, 150 µM) or vehicle control (DMSO) for 5 minutes at 37°C in an aggregometer cuvette with stirring.

  • Aggregation Induction: Initiate platelet aggregation by adding a platelet agonist such as thrombin (e.g., 0.1 U/mL), ADP (e.g., 10 µM), or collagen (e.g., 2 µg/mL).

  • Data Recording: Measure the change in light transmission for at least 5 minutes using a light transmission aggregometer. The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.

Methodology

  • Platelet Preparation and Lysis: Prepare washed platelets from PRP and resuspend them in a suitable buffer. Treat the platelets with this compound at the desired concentrations and for the specified time. Lyse the platelets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPK (Thr172), total AMPK, phospho-eNOS (Ser1177), total eNOS, phospho-VASP (Ser239), phospho-VASP (Ser157), and total VASP.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Intracellular cGMP and cAMP Levels

This protocol is for quantifying the levels of cyclic nucleotides in platelets following treatment with this compound.

Methodology

  • Platelet Treatment: Treat washed platelets with this compound at various concentrations for a specified time.

  • Reaction Termination and Lysis: Stop the reaction by adding cold ethanol or trichloroacetic acid to precipitate proteins and extract the cyclic nucleotides.

  • Sample Preparation: Centrifuge the samples and collect the supernatant. Lyophilize or evaporate the supernatant to dryness and reconstitute in the assay buffer provided with the commercial ELISA kit.

  • ELISA Assay: Measure the cGMP and cAMP concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cGMP and cAMP in each sample based on the standard curve generated in the assay. Normalize the results to the protein concentration of the initial platelet lysate.

Future Directions and Conclusion

The in vitro data for this compound strongly suggest its potential as a novel antiplatelet agent with a distinct mechanism of action centered on the activation of AMPK. The well-defined signaling pathway provides a solid foundation for further development. However, to realize its therapeutic potential, several critical steps need to be undertaken:

  • In Vivo Efficacy Studies: Preclinical studies in animal models of thrombosis are essential to validate the antiplatelet efficacy of this compound in a physiological setting.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is required to assess its drug-like properties and safety profile.

  • Lead Optimization: Further medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and pharmacokinetic properties of this compound.

  • Clinical Trials: Should preclinical studies prove successful, the progression of this compound or its analogs into clinical trials will be the ultimate step in determining its therapeutic value in humans.

References

YLF-466D: A Technical Guide to its Impact on Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its impact on protein phosphorylation cascades, particularly in the context of platelet function. This compound activates AMPK in a concentration-dependent manner, leading to the downstream phosphorylation of key signaling proteins, including endothelial nitric oxide synthase (eNOS) and vasodilator-stimulated phosphoprotein (VASP). This cascade of phosphorylation events ultimately results in the inhibition of platelet aggregation, suggesting a therapeutic potential for this compound in thromboembolic disorders. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Mechanism of Action: AMPK Activation and Downstream Phosphorylation

This compound exerts its primary effect through the activation of AMPK. This activation is confirmed by the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a critical step for its kinase activity. Once activated, AMPK initiates a signaling cascade that inhibits platelet aggregation.[1][2][3]

The key downstream targets of AMPK in platelets that are phosphorylated following treatment with this compound are:

  • Endothelial Nitric Oxide Synthase (eNOS): this compound treatment leads to the phosphorylation of eNOS at Serine 1177 (Ser1177).[1] This phosphorylation event enhances eNOS activity, leading to increased production of nitric oxide (NO), a potent inhibitor of platelet activation.

  • Vasodilator-Stimulated Phosphoprotein (VASP): this compound induces the phosphorylation of VASP at two key sites: Serine 239 (Ser239) and Serine 157 (Ser157).[1] VASP is a crucial regulator of actin dynamics and its phosphorylation state is linked to the inhibition of platelet aggregation.

This signaling pathway, initiated by this compound-mediated AMPK activation, represents a significant mechanism for the modulation of platelet function.

Quantitative Data

The following tables summarize the quantitative effects of this compound on AMPK activation and platelet aggregation.

ParameterValueConditionsReference
AMPK Activation Range50-150 µMIsolated Platelets
Platelet Aggregation Inhibition (IC50)
Thrombin-induced~84 µMIsolated Platelets
ADP-induced~55 µMIsolated Platelets
Collagen-induced~87 µMIsolated Platelets

Table 1: Efficacy of this compound in AMPK Activation and Platelet Aggregation Inhibition.

Note: The detailed dose-response data for the phosphorylation of AMPK, eNOS, and VASP are based on the findings reported by Liu Y, et al. in the European Journal of Pharmacology, 2015.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

YLF466D_Signaling YLF466D This compound AMPK AMPK YLF466D->AMPK Activates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation eNOS eNOS pAMPK->eNOS Phosphorylates VASP VASP pAMPK->VASP Phosphorylates peNOS p-eNOS (Ser1177) eNOS->peNOS Phosphorylation Platelet_Aggregation Platelet Aggregation peNOS->Platelet_Aggregation pVASP p-VASP (Ser239, Ser157) VASP->pVASP Phosphorylation pVASP->Platelet_Aggregation Inhibition Inhibition

This compound Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on protein phosphorylation.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to various agonists, a method to assess the inhibitory effect of this compound.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood_Collection 1. Collect whole blood (3.2% sodium citrate) PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 200g for 10 min) Blood_Collection->PRP_Preparation Platelet_Count 3. Adjust platelet count (e.g., to 3x10^8/mL) PRP_Preparation->Platelet_Count Preincubation 4. Pre-incubate PRP with this compound (or vehicle control) Platelet_Count->Preincubation Agonist_Addition 5. Add platelet agonist (e.g., Thrombin, ADP, Collagen) Preincubation->Agonist_Addition Measurement 6. Measure light transmittance (Aggregometer at 37°C with stirring) Agonist_Addition->Measurement Aggregation_Curve 7. Generate aggregation curves Measurement->Aggregation_Curve IC50_Calculation 8. Calculate IC50 values Aggregation_Curve->IC50_Calculation

Platelet Aggregation Assay Workflow.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted, typically to a concentration of 3 x 108 platelets/mL with platelet-poor plasma (PPP).

  • Pre-incubation: The PRP is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time at 37°C.

  • Agonist Addition: Platelet aggregation is induced by adding an agonist such as thrombin, ADP, or collagen.

  • Measurement: The change in light transmission is monitored using a platelet aggregometer at 37°C with constant stirring. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of aggregation is quantified, and IC50 values for this compound are calculated from the dose-response curves.

Western Blotting for Protein Phosphorylation

This protocol details the detection and quantification of the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.

Methodology:

  • Platelet Lysate Preparation:

    • Washed platelets are treated with different concentrations of this compound for a specified duration.

    • The reaction is stopped by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • The cell lysates are clarified by centrifugation.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (p-AMPK Thr172, p-eNOS Ser1177, p-VASP Ser239, p-VASP Ser157) and for the total forms of these proteins.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Western_Blot_Workflow Lysate_Prep 1. Platelet Lysate Preparation (with this compound treatment) Protein_Quant 2. Protein Quantification Lysate_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-AMPK, p-eNOS, p-VASP, Total) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Western Blotting Workflow.

Conclusion

This compound is a potent activator of AMPK that initiates a well-defined protein phosphorylation cascade in platelets. By increasing the phosphorylation of AMPK, eNOS, and VASP, this compound effectively inhibits platelet aggregation induced by multiple agonists. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other AMPK activators in the field of thrombosis and hemostasis. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.

References

An In-depth Technical Guide to the Basic Research Applications of Volasertib (BI 6727)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volasertib, also known as BI 6727, is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. Plk1 is frequently overexpressed in a variety of human cancers, making it an attractive target for therapeutic intervention. Volasertib's mechanism of action involves inducing mitotic arrest and subsequent apoptosis in cancer cells, positioning it as a promising agent in oncology research. This guide provides a comprehensive overview of the basic research applications of Volasertib, focusing on its mechanism, relevant experimental protocols, and key quantitative data.

Mechanism of Action and Signaling Pathway

Volasertib exerts its effects by targeting the ATP-binding site of the Plk1 kinase domain, thereby inhibiting its enzymatic activity. Plk1 plays a crucial role in several stages of mitosis, including centrosome maturation, bipolar spindle formation, and cytokinesis. Inhibition of Plk1 by Volasertib disrupts these processes, leading to a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway. A key event in this process is the "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in aneuploid cells that then undergo apoptosis.

Below is a diagram illustrating the signaling pathway affected by Volasertib.

Volasertib_Pathway cluster_cell Cancer Cell Volasertib Volasertib (BI 6727) Plk1 Polo-like Kinase 1 (Plk1) Volasertib->Plk1 Inhibits Centrosome Centrosome Maturation Plk1->Centrosome Spindle Bipolar Spindle Formation Plk1->Spindle Cytokinesis Cytokinesis Plk1->Cytokinesis G2M_Arrest G2/M Arrest Centrosome->G2M_Arrest Disruption leads to Spindle->G2M_Arrest Disruption leads to Cytokinesis->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Volasertib inhibits Plk1, disrupting mitosis and inducing apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and activity of Volasertib from various studies.

Table 1: In Vitro Inhibitory Activity of Volasertib

Parameter Value Cell Line/Target Reference
IC₅₀ (Plk1) 0.87 nM Enzyme Assay
IC₅₀ (Plk2) 5 nM Enzyme Assay
IC₅₀ (Plk3) 56 nM Enzyme Assay

| GI₅₀ | 13-39 nM | NCI-60 Cancer Cell Line Panel | |

Table 2: In Vivo Efficacy of Volasertib in Xenograft Models

Xenograft Model Dosing Schedule Tumor Growth Inhibition (%) Reference
HCT 116 (Colon) 15 mg/kg, weekly 75
NCI-H460 (Lung) 25 mg/kg, weekly 80

| BxPC-3 (Pancreatic) | 15 mg/kg, weekly | 60 | |

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the concentration of Volasertib that inhibits cell growth by 50% (GI₅₀).

Methodology:

  • Cell Plating: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Volasertib (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ value using non-linear regression analysis.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to assess the effect of Volasertib on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with Volasertib at a concentration known to be effective (e.g., 50 nM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

Below is a diagram outlining the experimental workflow for cell cycle analysis.

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Treat cells with Volasertib B 2. Harvest and wash cells A->B C 3. Fix cells in cold ethanol B->C D 4. Stain with Propidium Iodide C->D E 5. Analyze by Flow Cytometry D->E

Caption: Workflow for analyzing cell cycle arrest induced by Volasertib.

Conclusion

Volasertib (BI 6727) is a highly effective inhibitor of Plk1 that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. Its ability to induce mitotic arrest and apoptosis in cancer cells makes it a valuable tool for basic research into cell cycle regulation and a promising candidate for further clinical development in oncology. The protocols and data presented in this guide offer a solid foundation for researchers investigating the therapeutic potential of Plk1 inhibition.

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YLF-466D is a potent and selective small molecule inhibitor of Kinase X, a critical component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various human cancers. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in preclinical animal models. The following guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies.

Compound Information

ParameterValue
IUPAC Name [Hypothetical IUPAC Name]
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 407.47 g/mol
Purity >99% (HPLC)
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL)
Storage Store at -20°C, protect from light

Signaling Pathway

This compound targets Kinase X, a key downstream effector in the MAPK/ERK signaling cascade. Inhibition of Kinase X by this compound is designed to block downstream signal transduction, thereby inhibiting cell proliferation and promoting apoptosis in tumor cells with a dysregulated MAPK/ERK pathway.

YLF466D_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X MEK->KinaseX ERK ERK KinaseX->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors YLF466D This compound YLF466D->KinaseX GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway with this compound inhibition of Kinase X.

In Vivo Administration Protocols

A common vehicle for compounds with solubility characteristics similar to this compound is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water (or saline) .

Protocol:

  • Add the required volume of DMSO to a sterile conical tube.

  • Add the required volume of PEG300 and vortex thoroughly.

  • Add the required volume of Tween 80 and vortex until the solution is homogeneous.

  • Add the sterile water or saline and vortex to mix completely.

  • This vehicle should be prepared fresh daily.

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the volume of DMSO calculated for the final concentration and vortex until the compound is fully dissolved.

  • Add the remaining vehicle components (PEG300, Tween 80, water/saline) in the correct proportions, vortexing thoroughly after each addition.

  • The final solution should be clear and free of precipitation.

Example Formulation for a 10 mg/kg Dose:

  • Animal Weight: 20 g

  • Dosing Volume: 10 µL/g (0.2 mL for a 20 g mouse)

  • Required Concentration: 1 mg/mL

  • To prepare 1 mL of dosing solution:

    • Weigh 1 mg of this compound.

    • Dissolve in 100 µL of DMSO.

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween 80.

    • Add 450 µL of sterile water.

    • Vortex until homogeneous.

The optimal dose and schedule should be determined empirically for each tumor model. The following table summarizes recommended starting doses for tolerability and efficacy studies.

Study TypeSpeciesRoute of AdministrationRecommended Dose RangeDosing Frequency
Tolerability Mouse (e.g., CD-1)Oral (p.o.)10 - 100 mg/kgOnce daily (QD) for 5-7 days
Tolerability Mouse (e.g., CD-1)Intraperitoneal (i.p.)5 - 50 mg/kgOnce daily (QD) for 5-7 days
Efficacy Mouse (Xenograft)Oral (p.o.) or i.p.10 - 50 mg/kgOnce daily (QD) or twice daily (BID)

Administration Protocol (Oral Gavage):

  • Ensure the this compound formulation is at room temperature and well-mixed.

  • Securely restrain the mouse.

  • Measure the correct volume of the formulation into a syringe fitted with a proper-sized gavage needle.

  • Gently insert the gavage needle into the esophagus and dispense the solution.

  • Monitor the animal for any signs of distress post-administration.

Experimental Workflow: Xenograft Efficacy Study

The following workflow outlines a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Dosing: - Vehicle - this compound (Dose 1) - this compound (Dose 2) Randomization->Dosing Monitoring Tumor & Body Weight Measurements (2-3x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³) Monitoring->Endpoint TissueHarvest Tumor & Tissue Harvest Endpoint->TissueHarvest Analysis Data Analysis: - TGI (%) - Statistical Analysis TissueHarvest->Analysis

Caption: Workflow for a typical mouse xenograft efficacy study.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

To establish a relationship between this compound exposure and its biological effect, PK/PD studies are recommended.

  • Administer a single dose of this compound (e.g., 10 mg/kg p.o. and 5 mg/kg i.v.) to a cohort of mice.

  • Collect blood samples at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail vein or retro-orbital bleeding.

  • Process blood to plasma and store at -80°C.

  • Analyze plasma concentrations of this compound using LC-MS/MS.

  • Calculate key PK parameters.

Table of Hypothetical PK Parameters:

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (hr*ng/mL)T₁/₂ (hr)Bioavailability (%)
i.v. 515000.2545004.5100
p.o. 108501.054005.060
  • Implant tumor cells and allow tumors to establish as in the efficacy study.

  • Administer a single dose of this compound at an efficacious dose (e.g., 25 mg/kg p.o.).

  • Harvest tumors at various time points post-dose (e.g., 2, 4, 8, 24, 48 hours).

  • Prepare tumor lysates for analysis.

  • Measure the levels of phosphorylated and total Kinase X and downstream markers (e.g., p-ERK, ERK) via Western Blot or ELISA to assess target engagement.

Safety and Tolerability

Monitor animals daily for clinical signs of toxicity, including:

  • Changes in body weight (a loss of >15-20% is a common endpoint).

  • Changes in posture, activity, or grooming.

  • Ruffled fur or piloerection.

  • Changes in food and water intake.

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

YLF-466D: Application Notes and Protocols for AMPK Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of YLF-466D (also known as C24), a potent activator of AMP-activated protein kinase (AMPK), in both in vitro and in vivo research settings.

Introduction to this compound

This compound is a small molecule activator of AMPK, a key cellular energy sensor. Activation of AMPK helps regulate cellular metabolism and is a therapeutic target for metabolic diseases. This compound has been shown to induce the phosphorylation of AMPKα at the Threonine 172 residue, leading to its activation and subsequent phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC). Its effects have been demonstrated in various models, including the inhibition of platelet aggregation and the amelioration of dyslipidemia.

Data Presentation: Dosage and Concentration

The following tables summarize the effective concentrations and dosages of this compound for AMPK activation based on published studies.

Table 1: In Vitro Concentrations for AMPK Activation
Cell TypeConcentration RangeOutcomeReference
Isolated Platelets50-150 µMInhibition of platelet aggregationLiu Y, et al. (2015)
HepG25-40 µMIncreased phosphorylation of AMPK and ACCSun et al. (2021)
Table 2: In Vivo Dosage for AMPK Activation
Animal ModelDosage RangeAdministration RouteStudy DurationOutcomeReference
Rabbits (High-fat, high-cholesterol diet)20, 40, and 60 mg/kg/dayOral gavage4 weeksDecreased plasma TG, TC, and LDL-CSun et al. (2021)
Hamsters (High-fat, high-cholesterol diet)Not specifiedOral gavageNot specifiedLipid-lowering effectSun et al. (2021)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in research.

YLF_466D_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK Activates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Ser79) ACC->pACC Downstream Downstream Metabolic Effects pACC->Downstream Leads to

Caption: this compound signaling pathway for AMPK activation.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo prep_vitro Prepare this compound Working Solution treatment_vitro Treat Cells with This compound prep_vitro->treatment_vitro cell_culture Cell Culture (e.g., HepG2) cell_culture->treatment_vitro lysis Cell Lysis treatment_vitro->lysis western_blot Western Blot for p-AMPK/p-ACC lysis->western_blot prep_vivo Prepare this compound Formulation treatment_vivo Administer this compound (Oral Gavage) prep_vivo->treatment_vivo animal_model Animal Model (e.g., Rabbit) animal_model->treatment_vivo sample_collection Collect Blood/ Tissue Samples treatment_vivo->sample_collection analysis Biochemical Analysis/ Western Blot sample_collection->analysis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Preparation of this compound Stock and Working Solutions for In Vitro Use

This compound is soluble in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 465.9 g/mol . To make 1 ml of a 10 mM stock solution, weigh out 4.66 mg of this compound.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex until fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 5-150 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Ensure the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

In Vitro AMPK Activation Assay in Cultured Cells (e.g., HepG2)

This protocol describes a general method to assess the activation of AMPK by this compound in a cell line such as HepG2.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the cells for the desired time period (e.g., 1-24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µl for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control such as β-actin or GAPDH should also be used.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Preparation of this compound Formulation for In Vivo Use

This protocol is based on the formulation described by Sun et al. (2021) for oral administration in animal models.

Materials:

  • This compound (C24)

  • N-methylglucamine

  • Deionized water

  • 0.5% Carboxymethyl cellulose sodium (CMC-Na) solution

Protocol:

  • Dissolve this compound and N-methylglucamine at a 2:1 mass ratio in deionized water.

  • Subject the solution to spray drying to obtain a water-soluble powder.

  • For oral administration, dissolve the formulated powder in 0.5% CMC-Na to the desired final concentration (e.g., for a 20 mg/kg dose in a 200g rat with a dosing volume of 5 ml/kg, the concentration would be 4 mg/ml).

In Vivo Administration and Sample Collection

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Induction of Disease Model (if applicable): For studies on metabolic diseases, induce the desired phenotype (e.g., dyslipidemia via a high-fat, high-cholesterol diet).

  • Administration: Administer the this compound formulation daily via oral gavage at the desired dosages (e.g., 20, 40, 60 mg/kg). Include a vehicle control group receiving 0.5% CMC-Na.

  • Monitoring: Monitor animal health, body weight, and food intake throughout the study.

  • Sample Collection: At the end of the study period, collect blood samples for plasma analysis (e.g., triglycerides, cholesterol). Tissues of interest (e.g., liver) can be harvested for protein analysis (Western blot) or other assays.

Disclaimer: All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The provided protocols are for guidance and may require optimization for specific experimental conditions.

Application Notes and Protocols for Measuring AMPK Activation by YLF-466D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLF-466D has been identified as a novel activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK plays a pivotal role in regulating metabolic pathways and is a key therapeutic target for various diseases. These application notes provide detailed methodologies for assessing the activation of AMPK by this compound, focusing on techniques relevant to researchers in academia and the pharmaceutical industry. The protocols outlined below, including Western blotting and kinase activity assays, offer robust methods to quantify the dose-dependent effects of this compound on AMPK and its downstream targets.

Signaling Pathway of this compound-Mediated AMPK Activation

This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is characterized by the phosphorylation of the catalytic α-subunit of AMPK at threonine 172 (Thr172). Once activated, phospho-AMPK (p-AMPK) initiates a signaling cascade to restore cellular energy balance. In platelets, for instance, a key downstream pathway involves the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) at Ser1177. Activated eNOS increases the production of cyclic GMP (cGMP), which in turn leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Ser157. This cascade ultimately results in the inhibition of platelet aggregation[1].

YLF_466D_AMPK_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK activates pAMPK p-AMPK (Thr172) AMPK->pAMPK phosphorylation eNOS eNOS pAMPK->eNOS activates peNOS p-eNOS (Ser1177) eNOS->peNOS phosphorylation cGMP cGMP peNOS->cGMP increases VASP VASP cGMP->VASP activates PKG to phosphorylate pVASP p-VASP (Ser239/157) VASP->pVASP phosphorylation Platelet_Inhibition Inhibition of Platelet Aggregation pVASP->Platelet_Inhibition

This compound activates AMPK, leading to downstream signaling that inhibits platelet aggregation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on AMPK activation and its downstream functional consequences.

Table 1: Effect of this compound on AMPK Phosphorylation

This compound Concentration (µM)AMPK Activation (p-AMPK/Total AMPK Ratio)Cell TypeReference
50Dose-dependent increase observedPlatelets[1]
100Dose-dependent increase observedPlatelets[1]
150Dose-dependent increase observedPlatelets[1]

Table 2: Functional Effects of this compound Mediated by AMPK Activation

ParameterThis compound Concentration (µM)EffectReference
Thrombin-induced Platelet Aggregation~84 (IC50)Inhibition
ADP-induced Platelet Aggregation~55 (IC50)Inhibition
Collagen-induced Platelet Aggregation~87 (IC50)Inhibition
eNOS Phosphorylation (Ser1177)50 - 150Concentration-dependent increase[1]
VASP Phosphorylation (Ser239/157)50 - 150Concentration-dependent increase

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol details the steps for analyzing the phosphorylation status of AMPK (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) (Ser79), in response to this compound treatment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., Platelets, Hepatocytes) Lysate_Prep 2. Cell Lysis (RIPA buffer with phosphatase and protease inhibitors) Cell_Culture->Lysate_Prep Protein_Quant 3. Protein Quantification (BCA Assay) Lysate_Prep->Protein_Quant Sample_Prep 4. Sample Preparation (Laemmli buffer, boil) Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Signal Detection (ECL substrate) Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Densitometry 12. Densitometry Analysis (Normalize p-protein to total protein) Imaging->Densitometry

Workflow for Western blot analysis of AMPK and ACC phosphorylation.

Materials:

  • This compound

  • Cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-Acetyl-CoA Carboxylase (Ser79), Rabbit anti-Acetyl-CoA Carboxylase

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 150 µM) for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.

Protocol 2: In Vitro AMPK Kinase Activity Assay

This protocol measures the direct effect of this compound on the kinase activity of purified AMPK.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection Reagents 1. Prepare Reagents (Kinase buffer, purified AMPK, SAMS peptide, this compound, ATP) Reaction_Mix 2. Prepare Reaction Mix (AMPK, SAMS peptide, this compound) Reagents->Reaction_Mix Initiation 3. Initiate Reaction (Add ATP) Reaction_Mix->Initiation Incubation 4. Incubate (e.g., 30°C for 15-30 min) Initiation->Incubation Termination 5. Terminate Reaction Incubation->Termination ADP_Detection 6. Measure ADP Production (e.g., ADP-Glo, Transcreener) Termination->ADP_Detection Data_Analysis 7. Data Analysis (Calculate kinase activity) ADP_Detection->Data_Analysis

Workflow for an in vitro AMPK kinase activity assay.

Materials:

  • Purified active AMPK enzyme

  • This compound

  • Kinase assay buffer

  • SAMS peptide (AMPK substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit or Transcreener® ADP² Assay Kit

  • Luminometer or fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add purified AMPK, SAMS peptide, and the different concentrations of this compound.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ or Transcreener®.

  • Data Analysis: Calculate the kinase activity for each concentration of this compound and plot the dose-response curve to determine the EC50.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to effectively measure the activation of AMPK by this compound. By employing these standardized methods, scientists can obtain reliable and reproducible data to further investigate the therapeutic potential of this novel AMPK activator.

References

Application Notes and Protocols for the Synthesis of YLF-466D via Palladium-Catalyzed C–H Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of YLF-466D, a potent AMP-activated protein kinase (AMPK) activator, with a focus on the pivotal palladium-catalyzed C–H activation step. The information is curated for professionals in chemical research and drug development.

Introduction

This compound is a promising preclinical drug candidate for treating metabolic diseases and myocardial ischemia-reperfusion injury.[1] Its synthesis has been optimized for large-scale production, with a key step involving a geometry-selective, palladium-catalyzed C–H activation. This process is noted for its mild reaction conditions and efficiency, enabling the preparation of kilograms of the active pharmaceutical ingredient (API).[1]

Overall Synthesis Strategy

The synthesis of this compound involves a multi-step process. A critical transformation is the palladium-catalyzed domino reaction that forms the key intermediate, (E)-methyl 3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoate. This domino reaction proceeds through an intermolecular carbopalladation, C–H activation, and subsequent C–C bond formation. The final step to obtain this compound is the hydrolysis of this methyl ester intermediate.

Data Presentation: Optimization of the Palladium-Catalyzed C–H Activation

The efficiency of the palladium-catalyzed C–H activation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the optimization of these reaction conditions.

Table 1: Evaluation of Palladium Catalysts

EntryCatalyst (10 mol %)Yield (%)
1Pd(OAc)₂45
2PdCl₂32
3Pd(TFA)₂58
4Pd(dba)₂25
5Pd(PPh₃)₄<10

Reaction conditions: 1a (1.0 mmol), 2a (1.2 mmol), catalyst (10 mol %), Ag₂CO₃ (2.0 equiv), PivOH (0.5 equiv), DCE (5.0 mL), 100 °C, 12 h.

Table 2: Evaluation of Ligands

EntryLigand (20 mol %)Yield (%)
1PPh₃48
2PCy₃65
3P(o-tol)₃55
4XPhos72
5SPhos68
6DavePhos75
7RuPhos78
8JohnPhos62
9None 85

Reaction conditions: 1a (1.0 mmol), 2a (1.2 mmol), Pd(TFA)₂ (10 mol %), ligand (20 mol %), Ag₂CO₃ (2.0 equiv), PivOH (0.5 equiv), DCE (5.0 mL), 100 °C, 12 h.

Table 3: Evaluation of Solvents

EntrySolventYield (%)
1Toluene65
2Dioxane72
3THF58
4MeCN45
5DCE 85
6DMF32
7DMSO<10

Reaction conditions: 1a (1.0 mmol), 2a (1.2 mmol), Pd(TFA)₂ (10 mol %), Ag₂CO₃ (2.0 equiv), PivOH (0.5 equiv), solvent (5.0 mL), 100 °C, 12 h.

Table 4: Evaluation of Bases

EntryBase (2.0 equiv)Yield (%)
1AgOAc78
2Ag₂O65
3Ag₂CO₃ 85
4Cs₂CO₃42
5K₂CO₃35

Reaction conditions: 1a (1.0 mmol), 2a (1.2 mmol), Pd(TFA)₂ (10 mol %), base (2.0 equiv), PivOH (0.5 equiv), DCE (5.0 mL), 100 °C, 12 h.

Experimental Protocols

Protocol 1: Synthesis of (E)-methyl 3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoate (Key Intermediate)

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • (E)-3-((4-chlorophenyl)(phenyl)methylene)indolin-2-one

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Pivalic acid (PivOH)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a dried reaction vessel, add methyl 3-(bromomethyl)benzoate (1.0 mmol, 1.0 equiv), (E)-3-((4-chlorophenyl)(phenyl)methylene)indolin-2-one (1.2 mmol, 1.2 equiv), silver(I) carbonate (2.0 mmol, 2.0 equiv), and pivalic acid (0.5 mmol, 0.5 equiv).

  • Add 1,2-dichloroethane (5.0 mL).

  • To this suspension, add palladium(II) trifluoroacetate (0.1 mmol, 10 mol %).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the filter cake with DCE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • (E)-methyl 3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (E)-methyl 3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoate (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL), MeOH (2 mL), and H₂O (2 mL).

  • Add lithium hydroxide (2.0 mmol, 2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • After completion of the reaction, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed C-H Activation cluster_intermediate Key Intermediate cluster_hydrolysis Hydrolysis cluster_final Final Product Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Pd(TFA)2 Pd(TFA)2 Indolin-2-one derivative Indolin-2-one derivative Ester Intermediate Ester Intermediate Pd(TFA)2->Ester Intermediate Ag2CO3 Ag2CO3 Ag2CO3->Ester Intermediate PivOH PivOH PivOH->Ester Intermediate DCE, 100°C DCE, 100°C DCE, 100°C->Ester Intermediate LiOH, THF/MeOH/H2O LiOH, THF/MeOH/H2O Ester Intermediate->LiOH, THF/MeOH/H2O This compound This compound LiOH, THF/MeOH/H2O->this compound

Caption: Experimental workflow for the synthesis of this compound.

Catalytic_Cycle Pd(II) Pd(II) Carbopalladation Carbopalladation Pd(II)->Carbopalladation Alkene Coordination Palladacycle Palladacycle Carbopalladation->Palladacycle C-H Activation C-C Reductive Elimination C-C Reductive Elimination Palladacycle->C-C Reductive Elimination C-C Reductive Elimination->Pd(II) Regeneration Product Product C-C Reductive Elimination->Product

Caption: Proposed catalytic cycle for the C-H activation step.

References

Application Notes and Protocols for the Scalable Synthesis of YLF-466D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D is a potent and selective activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. As a promising therapeutic candidate for metabolic diseases and myocardial ischemia-reperfusion injury, a robust and scalable synthesis process is paramount for its preclinical and clinical development. This document provides detailed application notes and protocols for a scalable synthesis of this compound, based on a palladium-catalyzed C-H activation process. Additionally, it outlines protocols for key in vitro assays to evaluate the biological activity of the synthesized compound, including its effect on AMPK activation and platelet aggregation.

Chemical Structure and Properties

  • IUPAC Name: 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2-oxo-1H-indol-1-yl]methyl]benzoic acid

  • Molecular Formula: C29H20ClNO3

  • Molecular Weight: 477.93 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF, and other organic solvents.

Scalable Synthesis Process

A practical and scalable process for the preparation of this compound in kilogram quantities has been developed, featuring a key palladium-catalyzed C-H activation step. This geometry-selective synthesis ensures the desired (E)-isomer with high purity.[1] The overall process has been successfully applied to produce over 17 kg of this compound in batches of 3.0-3.6 kg.[1]

Synthesis Workflow

The synthesis of this compound can be conceptually divided into three main stages: starting material preparation, the key C-H activation/olefination reaction, and final product purification.

G cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Key Reaction cluster_2 Stage 3: Purification SM1 Commercially Available Starting Materials SM2 Synthesis of Oxindole Intermediate SM1->SM2 KR Palladium-Catalyzed C-H Activation/Olefination SM2->KR P1 Crystallization KR->P1 P2 Washing and Drying P1->P2 Final_Product Final_Product P2->Final_Product This compound API

Caption: High-level workflow for the scalable synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed C-H Activation/Olefination

This protocol is a representative summary based on the principles of the published scalable synthesis. For detailed stoichiometry, reaction conditions, and safety precautions, it is imperative to consult the original publication by Yin et al. (2021).

  • Reaction Setup: A suitable multi-neck reaction vessel is charged with the oxindole intermediate, the appropriate aryl halide, and a palladium catalyst (e.g., Pd(OAc)2) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagents: A suitable high-boiling point solvent (e.g., DMAc or DMF) is added, followed by the addition of a phosphine ligand and a base (e.g., K2CO3).

  • Reaction Execution: The reaction mixture is heated to the optimal temperature (typically >100 °C) and stirred for a sufficient time to ensure complete conversion. Reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The crude product is extracted with an appropriate organic solvent.

  • Purification: The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system to yield the pure (E)-isomer of this compound.

Quantitative Data
ParameterValueReference
Batch Size 3.0 - 3.6 kg[1]
Total Production Scale > 17 kg[1]
Geometric Selectivity High for (E)-isomer[1]
Residual Solvents Low levels in final API

Biological Activity and Mechanism of Action

This compound is a direct activator of AMPK. In platelets, the activation of AMPK by this compound initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation. This antiplatelet effect is mediated by the endothelial nitric oxide synthase (eNOS) pathway.

Signaling Pathway

This compound activates AMPK, which then phosphorylates eNOS at Ser1177. This phosphorylation enhances eNOS activity, leading to an increase in nitric oxide (NO) production. NO subsequently stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). The elevated cGMP levels, along with an observed increase in cyclic adenosine monophosphate (cAMP), lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Ser157. Phosphorylated VASP is involved in the inhibition of platelet activation and aggregation.

G YLF466D This compound AMPK AMPK YLF466D->AMPK Activates cAMP cAMP YLF466D->cAMP Increases eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Stimulates cGMP cGMP sGC->cGMP Produces VASP VASP cGMP->VASP Phosphorylates cAMP->VASP Phosphorylates pVASP p-VASP (Ser239, Ser157) VASP->pVASP Platelet_Aggregation Platelet Aggregation pVASP->Platelet_Aggregation Inhibits

Caption: Signaling pathway of this compound-mediated inhibition of platelet aggregation.

Experimental Protocols: In Vitro Assays

AMPK Activation Assay in Platelets

This protocol describes how to assess the activation of AMPK in isolated platelets by measuring the phosphorylation of its downstream target, VASP.

  • Platelet Isolation: Human or animal blood is collected in tubes containing an anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Platelets are then pelleted from the PRP by a higher speed centrifugation and resuspended in a suitable buffer.

  • Treatment: Isolated platelets are incubated with varying concentrations of this compound (e.g., 50-150 µM) or vehicle control (DMSO) for a specified time at 37 °C.

  • Lysis: Following incubation, platelets are lysed in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-VASP (Ser239 and Ser157) and total VASP.

    • After washing, the membrane is incubated with a suitable HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The ratio of phosphorylated VASP to total VASP is quantified to determine the extent of AMPK activation.

Platelet Aggregation Assay

This protocol outlines the procedure for measuring the inhibitory effect of this compound on platelet aggregation induced by various agonists.

  • Sample Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared as described above.

  • Incubation: PRP or washed platelets are pre-incubated with different concentrations of this compound or vehicle control for a short period at 37 °C in an aggregometer cuvette with continuous stirring.

  • Induction of Aggregation: Platelet aggregation is induced by adding a platelet agonist such as adenosine diphosphate (ADP), collagen, or thrombin.

  • Measurement: Light transmission is continuously monitored using a light transmission aggregometer. As platelets aggregate, the light transmission through the sample increases.

  • Data Analysis: The maximum percentage of aggregation is recorded for each condition. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

Quantitative Data from In Vitro Assays
AssayParameterConcentration RangeAgonistObserved Effect
AMPK Activation AMPK Activation50-150 µM-Concentration-dependent increase in VASP phosphorylation
Platelet Aggregation Aggregation Inhibition50-150 µMADP, Collagen, ThrombinEffective inhibition of platelet aggregation

Conclusion

The palladium-catalyzed C-H activation process provides a scalable and efficient route to produce this compound, a promising AMPK activator. The detailed protocols for synthesis and in vitro evaluation described in these application notes will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in advancing this compound or similar molecules as potential therapeutics for metabolic and cardiovascular diseases.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of YLF-466D in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target for these conditions. YLF-466D has been identified as a novel activator of AMPK.[1] While its effects have been characterized in the context of antiplatelet activity through the activation of AMPK and its downstream eNOS-cGMP-PKG signaling axis, its potential in metabolic diseases remains to be fully elucidated.[1] These application notes provide a comprehensive guide for researchers to investigate the efficacy of this compound in preclinical animal models of metabolic disease.

Sirtuins, a class of NAD+-dependent deacetylases, are also crucial regulators of metabolism and are often linked to the pathways governed by AMPK.[2][3][4] The interplay between AMPK and sirtuins, such as SIRT1, in mediating the beneficial effects of metabolic interventions suggests that activators of these pathways hold significant therapeutic promise.

Animal Model and Metabolic Disease Induction

The C57BL/6J mouse is a commonly used inbred strain for studying diet-induced obesity and insulin resistance due to its susceptibility to developing these conditions when fed a high-fat diet (HFD).

Protocol for Induction of Diet-Induced Obesity (DIO) and Insulin Resistance
  • Animal Selection: Start with male C57BL/6J mice at 6-8 weeks of age.

  • Acclimation: Allow the mice to acclimate to the animal facility for at least one week before the start of the experiment.

  • Housing: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD) with 45-60% of calories derived from fat.

  • Duration: Continue the respective diets for 8-16 weeks to induce a stable obese and insulin-resistant phenotype. Regular monitoring of body weight and food intake is crucial during this period.

Experimental Design and this compound Administration

Proposed Experimental Groups:
  • Group 1: Lean Control: Mice on a standard chow diet receiving vehicle.

  • Group 2: DIO Control: Mice on a high-fat diet receiving vehicle.

  • Group 3: DIO + this compound (Low Dose): Mice on a high-fat diet receiving a low dose of this compound.

  • Group 4: DIO + this compound (High Dose): Mice on a high-fat diet receiving a high dose of this compound.

This compound Administration Protocol:
  • Dosage: Based on its in vitro activity in the micromolar range (50-150 μM), an initial in vivo dose-finding study is recommended. Hypothetical starting doses could be in the range of 10-50 mg/kg body weight.

  • Route of Administration: Oral gavage is a common and clinically relevant route for drug administration.

  • Frequency: Daily administration is typical for such studies.

  • Duration: Treatment with this compound should be initiated after the establishment of the DIO phenotype (e.g., after 8 weeks of HFD) and continue for 4-8 weeks.

In Vivo Metabolic Phenotyping Protocols

Oral Glucose Tolerance Test (OGTT)

This test assesses the body's ability to clear a glucose load and is a primary indicator of glucose intolerance.

Protocol:

  • Fasting: Fast the mice for 4-6 hours in the morning with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0 min) from the tail vein and measure blood glucose using a glucometer.

  • Glucose Administration: Administer a 20% D-glucose solution orally at a dose of 1-2 g/kg body weight. For mice on an HFD for an extended period, a dose of 0.5 g/kg may be more appropriate.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity by assessing the rate of glucose clearance in response to exogenous insulin.

Protocol:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose (t=0 min) from a tail vein blood sample.

  • Insulin Administration: Administer human or murine insulin intraperitoneally at a dose of 0.5-1.0 U/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose from tail vein blood at 15, 30, 45, 60, and 90 minutes post-insulin injection.

  • Data Analysis: Plot the percentage of initial blood glucose over time. A faster and more significant drop in blood glucose indicates greater insulin sensitivity.

Biochemical and Histological Analysis

Plasma Analysis Protocol:
  • Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture from anesthetized mice.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Biochemical Assays: Use commercially available ELISA or colorimetric assay kits to measure plasma levels of:

    • Insulin

    • Triglycerides

    • Total Cholesterol

    • HDL and LDL Cholesterol

Liver Histology Protocol:
  • Tissue Harvest: Euthanize the mice and carefully dissect the liver.

  • Fixation: Fix a portion of the liver in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols and embed it in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess liver morphology.

  • Microscopic Examination: Examine the stained sections under a microscope to evaluate the degree of steatosis, inflammation, and ballooning.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the proposed experiments.

Table 1: Effects of this compound on Body Weight and Metabolic Parameters

ParameterLean ControlDIO ControlDIO + this compound (Low Dose)DIO + this compound (High Dose)
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Food Intake ( g/day )
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)

Table 2: Glucose and Insulin Tolerance Test Data

ParameterLean ControlDIO ControlDIO + this compound (Low Dose)DIO + this compound (High Dose)
OGTT AUC (mg/dL*min)
ITT Nadir (% of baseline)

Table 3: Plasma Lipid Profile

ParameterLean ControlDIO ControlDIO + this compound (Low Dose)DIO + this compound (High Dose)
Triglycerides (mg/dL)
Total Cholesterol (mg/dL)
HDL Cholesterol (mg/dL)
LDL Cholesterol (mg/dL)

Table 4: Liver Histology Scores

ParameterLean ControlDIO ControlDIO + this compound (Low Dose)DIO + this compound (High Dose)
Steatosis Score (0-3)
Inflammation Score (0-3)
Ballooning Score (0-2)
NAFLD Activity Score (NAS)

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound in Metabolic Regulation

G cluster_downstream Downstream Metabolic Effects YLF466D This compound AMPK AMPK Activation YLF466D->AMPK Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Gluconeogenesis->Insulin_Sensitivity Fatty_Acid_Oxidation->Insulin_Sensitivity Lipogenesis->Insulin_Sensitivity

Caption: Proposed mechanism of this compound in metabolic regulation via AMPK activation.

Experimental Workflow for Evaluating this compound in a DIO Mouse Model

G start Start: C57BL/6J Mice (6-8 weeks old) diet Dietary Intervention (8-16 weeks) start->diet groups Group Assignment: - Lean Control - DIO Control - DIO + this compound (Low) - DIO + this compound (High) diet->groups treatment This compound Treatment (4-8 weeks) groups->treatment metabolic_tests In Vivo Metabolic Testing: - OGTT - ITT treatment->metabolic_tests endpoint Terminal Endpoint: - Blood Collection - Tissue Harvest metabolic_tests->endpoint analysis Analysis: - Plasma Biomarkers - Liver Histology endpoint->analysis

Caption: Experimental workflow for assessing the metabolic effects of this compound.

Conclusion and Future Directions

These application notes outline a comprehensive strategy for the preclinical evaluation of the AMPK activator this compound in a diet-induced model of metabolic disease. The provided protocols for in vivo metabolic phenotyping and ex vivo analysis will enable researchers to thoroughly assess the therapeutic potential of this compound.

Future studies could explore:

  • The impact of this compound on energy expenditure and body composition using metabolic cages.

  • The molecular mechanisms of this compound in key metabolic tissues (liver, muscle, adipose) through gene and protein expression analysis of AMPK pathway components.

  • The potential synergistic effects of this compound with other anti-diabetic agents.

  • Investigation in other animal models of metabolic disease, such as genetic models like the db/db mouse.

References

Application Notes and Protocols: YLF-466D in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YLF-466D is a potent and selective small molecule inhibitor of the novel tyrosine kinase, Cancer-Associated Kinase 1 (CAK1). Overexpression and constitutive activation of CAK1 have been identified in a variety of human cancers, where it plays a crucial role in driving tumor cell proliferation, survival, and metastasis. This compound offers a promising new tool for investigating the role of the CAK1 signaling pathway in oncology and for the potential development of novel cancer therapeutics.

These application notes provide an overview of the in vitro and in vivo applications of this compound in cancer research, including detailed protocols for assessing its anti-cancer activity.

Data Presentation

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human cancer cell lines using a 72-hour MTT assay. The results demonstrate potent and selective activity against cell lines with known CAK1 overexpression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeCAK1 ExpressionIC50 (nM)
A549Lung CarcinomaHigh15.2
MDA-MB-231Breast CancerHigh28.7
HCT116Colon CarcinomaHigh45.1
Panc-1Pancreatic CancerModerate150.8
MCF-7Breast CancerLow> 1000
PC-3Prostate CancerLow> 1000
In Vivo Anti-Tumor Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a murine xenograft model using A549 lung carcinoma cells.

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound10 mg/kg65
This compound25 mg/kg88

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Xenograft Study

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in an immunodeficient mouse model. All animal experiments should be conducted in accordance with institutional guidelines.

Materials:

  • This compound

  • Immunodeficient mice (e.g., nude or SCID)

  • A549 cancer cells

  • Matrigel

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 and 25 mg/kg) or vehicle control to the respective groups daily via oral gavage.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.

Mandatory Visualizations

YLF-466D_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor CAK1_Receptor CAK1 Receptor Growth_Factor->CAK1_Receptor Binds RAS RAS CAK1_Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell Proliferation, Survival, Metastasis Gene_Expression->Cell_Proliferation Leads to This compound This compound This compound->CAK1_Receptor Inhibits

Caption: Hypothetical signaling pathway of CAK1 and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (CAK1 High vs. Low) MTT_Assay MTT Assay (72 hours) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (24-48 hours) Cell_Culture->Apoptosis_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Xenograft_Model Establish A549 Xenograft Model IC50->Xenograft_Model Inform Dose Selection Mechanism Assess Apoptosis Induction Apoptosis_Assay->Mechanism Treatment Treat with this compound (e.g., 21 days) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment->Tumor_Measurement Efficacy Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy YLF-466D_Compound This compound YLF-466D_Compound->Cell_Culture YLF-466D_Compound->Treatment

Caption: Experimental workflow for the preclinical evaluation of this compound.

YLF-466D as a tool for studying neurodegenerative disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on currently available scientific literature. The application of YLF-466D as a tool for studying neurodegenerative disorders is a novel research area and is not supported by the existing body of published evidence. The data and protocols provided herein are based on the compound's characterized activity in other biological systems.

Introduction

This compound, with the chemical name 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, has been identified as a novel activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a significant role in maintaining energy homeostasis. Its activation has been implicated in a variety of physiological processes. To date, the primary characterized activity of this compound is its antiplatelet effect, mediated through the activation of the AMPK signaling cascade.[1]

While the role of AMPK in neurodegenerative disorders is an active area of research, there is currently no direct scientific literature describing the use or effects of this compound in this context. The information presented here is intended to provide a summary of the known bioactivity of this compound and to offer a foundational understanding of its mechanism of action, which may inform potential future investigations into its neurological effects.

Mechanism of Action

This compound functions as an activator of AMP-activated protein kinase (AMPK). In studies on isolated human platelets, this compound was shown to induce AMPK activation in a concentration-dependent manner.[1] The activation of AMPK by this compound initiates a downstream signaling cascade that involves the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to the production of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1] This cascade culminates in the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of platelet aggregation.[1]

Quantitative Data

The following table summarizes the quantitative data available for the antiplatelet activity of this compound.

ParameterAgonistConcentration of this compoundObserved EffectReference
AMPK Activation-50-150 µMConcentration-dependent activation in isolated platelets
Platelet AggregationThrombin50-150 µMEffective inhibition
Platelet AggregationADP50-150 µMEffective inhibition
Platelet AggregationCollagen50-150 µMEffective inhibition
Whole Blood AggregationCollagenNot specifiedAttenuation of aggregation

Experimental Protocols

The following are generalized protocols based on the methodologies described in the study of this compound's antiplatelet activity. These protocols can be adapted for preliminary investigations into the effects of this compound in neuronal cell models.

1. Cell Culture and Treatment:

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures can be used.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10-150 µM).

  • Treatment: Treat cells with varying concentrations of this compound for desired time points (e.g., 1-24 hours). Include a vehicle control (DMSO) in all experiments.

2. Western Blot Analysis for AMPK Activation:

  • Objective: To determine if this compound activates AMPK in neuronal cells.

  • Procedure:

    • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities and normalize p-AMPK levels to total AMPK.

3. Assessment of Neuroprotection (Example: Oxidative Stress Model):

  • Objective: To evaluate the potential protective effects of this compound against a neurotoxic insult.

  • Procedure:

    • Pre-treat neuronal cells with this compound for a specified duration (e.g., 2 hours).

    • Induce cellular stress by adding a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta peptides for Alzheimer's disease models).

    • After the incubation period with the neurotoxin, assess cell viability using an MTT or LDH assay.

    • Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.

Visualizations

The following diagrams illustrate the known signaling pathway of this compound and a conceptual workflow for its investigation in a neurodegenerative disease context.

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) cGMP_cAMP ↑ cGMP & cAMP eNOS->cGMP_cAMP VASP VASP Phosphorylation (Ser239 & Ser157) cGMP_cAMP->VASP Platelet_Aggregation Inhibition of Platelet Aggregation VASP->Platelet_Aggregation

Caption: Known signaling pathway of this compound in platelets.

YLF_466D_Neurodegeneration_Workflow cluster_in_vitro In Vitro Studies cluster_assays Assessments cluster_in_vivo In Vivo Studies (Hypothetical) cluster_outcomes Outcome Measures Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) YLF_Treatment This compound Treatment Cell_Culture->YLF_Treatment Neurotoxin Induce Neurodegenerative Phenotype (e.g., Aβ, α-synuclein, Oxidative Stress) YLF_Treatment->Neurotoxin AMPK_Activation AMPK Activation Assay (Western Blot) Neurotoxin->AMPK_Activation Cell_Viability Cell Viability Assays (MTT, LDH) Neurotoxin->Cell_Viability Neuroinflammation Neuroinflammatory Markers (ELISA, qPCR) Neurotoxin->Neuroinflammation Animal_Model Animal Model of Neurodegenerative Disease YLF_Administration This compound Administration Animal_Model->YLF_Administration Behavioral Behavioral Tests YLF_Administration->Behavioral Biochemical Biochemical Analysis (Brain Tissue) YLF_Administration->Biochemical Histological Histological Analysis YLF_Administration->Histological

Caption: Conceptual workflow for investigating this compound.

References

Application Notes and Protocols for YLF-466D Treatment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLF-466D is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation has been shown to play a crucial role in various physiological processes, making it an attractive therapeutic target for a range of diseases. These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the effects of this compound in primary cell culture systems. The protocols outlined below are intended to serve as a foundation for researchers to investigate the mechanism of action and potential therapeutic applications of this compound.

Mechanism of Action: The this compound Signaling Pathway

This compound exerts its biological effects by directly activating AMPK. Once activated, AMPK initiates a signaling cascade that modulates various downstream pathways to restore cellular energy balance. A key downstream target is the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. This inhibition shifts cellular metabolism towards fatty acid oxidation. In specific cell types, such as platelets, this compound-mediated AMPK activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), resulting in increased cyclic GMP (cGMP) levels and inhibition of platelet aggregation.[1]

YLF_466D_Signaling_Pathway cluster_AMPK AMPK Activation cluster_downstream Downstream Effects cluster_cellular_response Cellular Response YLF_466D This compound AMPK AMPK YLF_466D->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylates eNOS eNOS pAMPK->eNOS Phosphorylates FattyAcid_Oxidation Fatty Acid Oxidation pAMPK->FattyAcid_Oxidation Promotes pACC p-ACC (Inactive) FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis Inhibits peNOS p-eNOS (Active) NO_Production NO Production peNOS->NO_Production Increases Platelet_Aggregation Platelet Aggregation Inhibition NO_Production->Platelet_Aggregation

Caption: this compound signaling pathway.

Experimental Design and Protocols

The following protocols provide a framework for studying the effects of this compound in primary cells. Human Umbilical Vein Endothelial Cells (HUVECs) and primary hepatocytes are recommended as they are well-established models for studying AMPK signaling.

Primary Cell Culture

Materials:

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs) or Primary Human Hepatocytes

  • Appropriate cell culture medium (e.g., EGM-2 for HUVECs, Hepatocyte Culture Medium for hepatocytes)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

Protocol:

  • Thaw cryopreserved primary cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.

  • Centrifuge at 200 x g for 5 minutes to pellet the cells.

  • Resuspend the cell pellet in fresh, complete culture medium and determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Seed the cells onto appropriate culture vessels at a recommended density.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Replace the culture medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency.

This compound Treatment

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Vehicle control (DMSO)

Protocol:

  • Prepare a stock solution of this compound in sterile DMSO. The solubility of this compound in DMSO is 93 mg/mL (199.6 mM).

  • On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A dose-response study is recommended to determine the optimal concentration for your specific primary cell type and experimental endpoint. Based on previous studies in platelets, a starting range of 10-200 µM is suggested.[1]

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

  • Remove the existing culture medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration. The incubation time should be optimized based on the specific assay being performed.

Experimental_Workflow Start Start Culture_Cells Culture Primary Cells Start->Culture_Cells Prepare_Treatment Prepare this compound Treatment Culture_Cells->Prepare_Treatment Treat_Cells Treat Cells with this compound Prepare_Treatment->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Perform_Assays Perform Downstream Assays Incubate->Perform_Assays Viability Cell Viability/Apoptosis Assay Perform_Assays->Viability Western_Blot Western Blot Analysis Perform_Assays->Western_Blot Functional_Assay Functional Assay Perform_Assays->Functional_Assay Analyze_Data Analyze and Interpret Data Viability->Analyze_Data Western_Blot->Analyze_Data Functional_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow.

Downstream Assays

To assess the cytotoxic effects of this compound, standard cell viability and apoptosis assays can be performed.

Recommended Assays:

  • MTT or WST-1 Assay: Measures cell metabolic activity as an indicator of viability.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

TreatmentConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25 ± 0.08100
This compound101.22 ± 0.0797.6
This compound501.18 ± 0.0994.4
This compound1001.15 ± 0.0692.0
This compound2000.98 ± 0.1178.4

Table 2: Hypothetical Apoptosis Data (Annexin V/PI Staining)

TreatmentConcentration (µM)% Viable Cells% Apoptotic Cells% Necrotic Cells
Vehicle Control095.2 ± 2.13.1 ± 0.81.7 ± 0.5
This compound5094.5 ± 2.53.8 ± 0.91.7 ± 0.6
This compound10093.1 ± 3.04.9 ± 1.22.0 ± 0.7
This compound20080.3 ± 4.515.6 ± 3.34.1 ± 1.1

To confirm the activation of the AMPK pathway by this compound, Western blot analysis should be performed to detect the phosphorylation of AMPK and its downstream target, ACC.

Protocol:

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Table 3: Hypothetical Densitometry Data from Western Blot

TreatmentConcentration (µM)p-AMPK/Total AMPK (Fold Change)p-ACC/Total ACC (Fold Change)
Vehicle Control01.01.0
This compound502.5 ± 0.32.1 ± 0.2
This compound1004.2 ± 0.53.8 ± 0.4
This compound2005.8 ± 0.75.1 ± 0.6
AICAR (Positive Control)5005.5 ± 0.64.9 ± 0.5
Compound C (Inhibitor) + this compound10 + 1001.2 ± 0.21.1 ± 0.1

Positive and Negative Controls:

  • Positive Control: A known AMPK activator, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), should be used to validate the experimental system.

  • Negative Control: Pre-treatment with an AMPK inhibitor, such as Compound C, should be performed to confirm that the effects of this compound are mediated through AMPK.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests, such as a t-test or ANOVA. The results should be interpreted in the context of the known mechanism of action of AMPK activators.

Troubleshooting

  • Low Cell Viability: Ensure proper handling of primary cells, use appropriate culture conditions, and test a lower concentration range of this compound.

  • No AMPK Activation: Verify the activity of this compound, check the integrity of antibodies and reagents, and optimize the Western blot protocol.

  • High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

By following these detailed application notes and protocols, researchers can effectively investigate the cellular effects of this compound in primary cell models, contributing to a better understanding of its therapeutic potential.

References

Troubleshooting & Optimization

solving YLF-466D solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with YLF-466D in experimental buffers. As this compound is a novel compound, this guide is based on best practices for handling poorly water-soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: The key properties of this compound that influence its solubility are summarized below. These properties indicate that this compound is a lipophilic weak acid, which can present challenges for dissolution in aqueous buffers.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Weight482.5 g/mol High molecular weight can negatively impact solubility.
pKa4.5 (acidic)The compound will be less soluble in acidic pH (below pKa) and more soluble in neutral to basic pH (above pKa) as it becomes ionized.
clogP3.8A high logP value indicates poor water solubility and a preference for lipid environments.
Aqueous Solubility< 1 µg/mL at pH 7.4Very low intrinsic solubility in neutral aqueous solutions.

Q2: In which organic solvents can I dissolve this compound to make a stock solution?

A2: this compound is soluble in several common organic solvents. It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol.

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubilityRecommended Stock ConcentrationNotes
DMSO> 50 mg/mL10-50 mMRecommended for initial stock preparation. Ensure final DMSO concentration in the assay is low (<0.5%).
Ethanol> 25 mg/mL10 mMAn alternative to DMSO. May be more suitable for certain cell-based assays.
DMF> 50 mg/mL10-50 mMUse with caution due to potential toxicity in biological systems.
Methanol~10 mg/mL5 mMLower solubility compared to DMSO or ethanol.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?

A3: This is a common issue when diluting a compound from an organic stock into an aqueous buffer. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this. The key is to ensure the final concentration in your assay buffer is below the solubility limit of this compound under those specific conditions.

Q4: Can I use sonication or vortexing to dissolve this compound?

A4: Yes, mechanical assistance can help. After adding this compound to the solvent, brief vortexing is recommended. For difficult-to-dissolve amounts, gentle warming (to 37°C) and sonication in a water bath for 5-10 minutes can aid dissolution. However, always check the compound's stability under these conditions.

Troubleshooting Guide for this compound Solubility

This guide will help you systematically address solubility issues with this compound.

Experimental Workflow for Preparing this compound Solutions

cluster_stock Step 1: Stock Solution Preparation cluster_working Step 2: Working Solution Preparation stock_prep Weigh this compound powder add_dmso Add 100% DMSO to desired concentration (e.g., 20 mM) stock_prep->add_dmso dissolve Vortex, gently warm (37°C), or sonicate to fully dissolve add_dmso->dissolve stock_store Store stock solution at -20°C or -80°C dissolve->stock_store thaw_stock Thaw stock solution at room temperature stock_store->thaw_stock add_to_buffer Add stock solution dropwise to pre-warmed (37°C) assay buffer while vortexing gently thaw_stock->add_to_buffer check_precipitate Visually inspect for precipitation add_to_buffer->check_precipitate use_immediately Use the final working solution immediately check_precipitate->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Precipitation Issues

If you observe precipitation after diluting your stock solution, follow these steps:

cluster_solutions Troubleshooting Steps start Precipitation observed in working solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No solved Problem Solved lower_concentration->solved lower_dmso Decrease stock concentration to reduce DMSO carryover check_dmso->lower_dmso Yes check_ph Is the buffer pH < 7.0? check_dmso->check_ph No lower_dmso->solved increase_ph Increase buffer pH to 7.4 - 8.0 to ionize this compound check_ph->increase_ph Yes add_surfactant Consider adding a solubilizing agent check_ph->add_surfactant No, or still precipitates increase_ph->solved tween20 Add 0.01-0.1% Tween-20 or Pluronic F-68 to the buffer add_surfactant->tween20 tween20->solved

Caption: Decision tree for troubleshooting this compound precipitation.

Impact of pH on this compound Solubility

As a weak acid with a pKa of 4.5, the solubility of this compound is highly dependent on the pH of the buffer.

cluster_ph pH and this compound Ionization State cluster_conditions Buffer Conditions YLF_H YLF-H (Neutral Form) - High Lipophilicity - Low Aqueous Solubility pKa_point pKa = 4.5 YLF_H->pKa_point YLF_ion YLF⁻ (Ionized Form) - Lower Lipophilicity - Higher Aqueous Solubility pKa_point->YLF_ion low_ph Low pH (e.g., pH < 4.5) low_ph->YLF_H Favors high_ph High pH (e.g., pH > 6.5) high_ph->YLF_ion Favors

Caption: Relationship between buffer pH and this compound solubility.

Detailed Experimental Protocol: Preparation of a 10 µM this compound Working Solution

This protocol describes the preparation of a 10 µM working solution from a 20 mM DMSO stock.

Materials:

  • This compound powder

  • 100% DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare 20 mM Stock Solution:

    • Weigh out 4.825 mg of this compound powder.

    • Add 500 µL of 100% DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if needed. This is your 20 mM stock solution.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate solution by adding 5 µL of the 20 mM stock to 95 µL of 100% DMSO. Vortex to mix.

  • Prepare Final 10 µM Working Solution:

    • Pre-warm your experimental buffer (e.g., PBS, pH 7.4) to 37°C.

    • Add 999 µL of the pre-warmed buffer to a sterile tube.

    • While gently vortexing the buffer, add 1 µL of the 1 mM intermediate stock solution dropwise. This creates a 1:1000 dilution.

    • Visually inspect the solution for any signs of precipitation. The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell-based assays.

  • Usage:

    • Use the final working solution immediately after preparation for best results. Avoid storing aqueous working solutions of this compound for extended periods.

optimizing YLF-466D treatment duration for maximal AMPK activation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: YLF-466D Treatment & AMPK Activation

This guide provides troubleshooting, frequently asked questions, and detailed protocols for optimizing the treatment duration of this compound, a potent activator of AMP-activated protein kinase (AMPK), to achieve maximal activation in your cell culture experiments.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate AMPK?

A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. This compound stimulates the activation of AMPK, which is confirmed by the phosphorylation of its catalytic α subunit at threonine 172 (Thr172). This activation helps to regulate cellular energy homeostasis by promoting ATP-producing pathways while inhibiting ATP-consuming ones.

Q2: What is the first step to determine the optimal this compound treatment duration?

A2: The most effective initial step is to perform a time-course experiment. Treat your cells with a fixed, effective concentration of this compound and harvest cell lysates at multiple time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours). Analyze the phosphorylation of AMPKα at Thr172 via Western blotting to identify the time point with the highest p-AMPKα/total AMPKα ratio.

Q3: How does this compound treatment duration affect downstream AMPK signaling?

A3: The duration of this compound treatment will influence the phosphorylation status of downstream AMPK targets. Short-term activation may be sufficient to phosphorylate direct substrates, while longer-term activation can lead to changes in gene expression and more sustained metabolic reprogramming. Activated AMPK can phosphorylate targets like TSC2 to inhibit the mTORC1 pathway or phosphorylate ACC (Acetyl-CoA Carboxylase) to regulate fatty acid metabolism. The optimal duration will depend on the specific downstream effect you are investigating.

Q4: Can prolonged exposure to this compound lead to cellular toxicity or off-target effects?

A4: Yes, long-term treatment with any small molecule, including this compound, can potentially lead to cytotoxicity or compensatory feedback mechanisms. It is crucial to perform a cell viability assay (e.g., MTT or WST-1) in parallel with your time-course experiment to ensure that the observed effects on AMPK activation are not confounded by cell death.

Q5: What are appropriate positive and negative controls for my experiment?

A5:

  • Positive Controls: A well-characterized AMPK activator like AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) or metformin can be used as a positive control for AMPK activation. Alternatively, inducing mild energy stress by treating cells with glucose-free media or oligomycin can also serve as a positive control.

  • Vehicle Control (Negative Control): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used in the experimental conditions.

Troubleshooting Guides

Issue 1: No or Weak p-AMPKα Signal After this compound Treatment

Possible Cause Recommended Solution
Sub-optimal Treatment Time The selected time point may be too early or too late. Perform a broad time-course experiment (from minutes to 24 hours) to identify the peak activation window.
Incorrect this compound Concentration The concentration may be too low. Perform a dose-response experiment (e.g., 10, 50, 100, 150 µM) to find the optimal concentration for your cell line.
Poor Antibody Quality The p-AMPKα antibody may have low affinity or be expired. Validate the antibody using a positive control (e.g., AICAR-treated cell lysate) and ensure it has been stored correctly.
High Phosphatase Activity Endogenous phosphatases can rapidly dephosphorylate AMPK upon cell lysis. Ensure your lysis buffer contains fresh phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, β-glycerophosphate).
Low Protein Load The amount of protein loaded on the gel may be insufficient. Ensure you load an adequate amount of total protein (typically 15-30 µg of cell lysate) per lane.

Issue 2: High Background on Western Blot Obscuring p-AMPKα Signal

Possible Cause Recommended Solution
Inadequate Blocking The blocking step may be insufficient. Block the membrane for at least 1 hour at room temperature. Consider switching the blocking agent from non-fat dry milk to Bovine Serum Albumin (BSA), as milk can sometimes interfere with phospho-antibody detection.
Antibody Concentration Too High The primary or secondary antibody concentration is too high, leading to non-specific binding. Reduce the antibody concentrations and optimize through titration.
Insufficient Washing Residual unbound antibodies can cause high background. Increase the number and duration of washes with TBS-T or PBS-T after primary and secondary antibody incubations.
Membrane Dried Out Allowing the membrane to dry out at any stage can cause irreversible background. Ensure the membrane remains wet throughout the entire immunoblotting process.

Issue 3: Inconsistent p-AMPKα Activation Across Replicate Experiments

Possible Cause Recommended Solution
Variable Cell Confluency The basal metabolic state of cells, and thus their response to AMPK activation, can vary with cell density. Ensure you seed cells at the same density and treat them at a consistent confluency (e.g., 70-80%) for all experiments.
Inconsistent Treatment Duration Precise timing is critical for short-term treatments. Use a timer and stagger the addition of this compound and the lysis steps to ensure accurate and consistent incubation times for all samples.
Degradation of this compound Stock Repeated freeze-thaw cycles can degrade the compound. Aliquot your this compound stock solution upon first use and store it at -20°C or -80°C to maintain its activity.

Data Presentation: Optimizing this compound Treatment Duration

The following table summarizes hypothetical data from a time-course experiment designed to find the optimal treatment duration of 100 µM this compound in a model cell line (e.g., L6 myotubes). AMPK activation is measured as the ratio of phosphorylated AMPKα (p-AMPKα) to total AMPKα, determined by densitometry from a Western blot.

Table 1: Time-Dependent Activation of AMPK by this compound

Treatment Durationp-AMPKα / Total AMPKα Ratio (Fold Change vs. 0 min)Cell Viability (%)
0 min (Vehicle)1.0100
15 min2.5100
30 min4.899
1 hour5.998
2 hours4.298
4 hours2.197
8 hours1.595
24 hours1.285

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound-Mediated AMPK Activation

  • Cell Seeding: Plate your cells in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • Starvation (Optional): To reduce basal AMPK activity, you may serum-starve the cells for 2-4 hours prior to treatment.

  • This compound Preparation: Prepare a working solution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the medium from the cells and add the this compound-containing medium. Treat the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes). The "0 minute" well should receive a vehicle control.

  • Cell Lysis: At the end of each time point, immediately place the plate on ice. Aspirate the medium, wash the cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Lysate Collection: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis: Proceed with Western blotting using the clarified lysates to detect p-AMPKα (Thr172) and total AMPKα.

Visualizations

AMPK_Signaling_Pathway cluster_input Cellular Stress / Activators cluster_core AMPK Core Activation cluster_output Downstream Effects YLF_466D This compound AMPK AMPK YLF_466D->AMPK Energy_Stress Low ATP:AMP Ratio LKB1 LKB1 Energy_Stress->LKB1 LKB1->AMPK Phosphorylates pAMPK p-AMPKα (Thr172) (Active) AMPK->pAMPK Anabolic Anabolic Pathways (e.g., Protein, Lipid Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic Activates

Caption: Simplified AMPK signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 6-well Plates B Grow to 70-80% Confluency A->B C Treat with this compound (Time-Course: 0 to 24h) B->C D Lyse Cells & Harvest Protein C->D E Quantify Protein (BCA Assay) D->E F Western Blot for p-AMPK & Total AMPK E->F G Densitometry Analysis F->G H Identify Time of Maximal Activation G->H

Caption: Experimental workflow for optimizing treatment duration.

Troubleshooting_Tree Start Start: No/Weak p-AMPK Signal Q1 Is the positive control (e.g., AICAR) visible? Start->Q1 A1_Yes Antibody is OK. Problem is with this compound treatment. Q1->A1_Yes Yes A1_No Problem with Western Blot Protocol or Antibody. Q1->A1_No No Q2 Did you perform a time-course? A1_Yes->Q2 Q3 Are phosphatase inhibitors fresh in lysis buffer? A1_No->Q3 A2_Yes Consider increasing this compound concentration. Q2->A2_Yes Yes A2_No Perform time-course (minutes to hours) to find peak. Q2->A2_No No A3_Yes Check antibody storage/expiration. Increase protein load. Q3->A3_Yes Yes A3_No Remake lysis buffer with fresh inhibitors. Q3->A3_No No

Caption: Troubleshooting tree for weak p-AMPK Western blot signal.

References

addressing off-target effects of YLF-466D in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YLF-466D in their experiments. The focus of this guide is to address potential off-target effects and provide strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an activator of AMP-activated protein kinase (AMPK). In platelets, its activation of AMPK leads to the stimulation of endothelial nitric oxide synthase (eNOS) and its downstream signaling pathway, which ultimately inhibits platelet aggregation.

Q2: What is the recommended working concentration for this compound?

A2: Based on published studies, this compound has been shown to activate AMPK in a concentration-dependent manner in the range of 50-150 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Are there known off-target effects for this compound?

A3: Currently, there is no publicly available information specifically detailing the off-target effects or a comprehensive selectivity profile for this compound. However, like many small molecule kinase activators, it is possible that at higher concentrations, this compound could interact with other cellular targets. It is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Q4: How can I be sure the effects I am observing are due to AMPK activation?

A4: To confirm that the observed effects are mediated by AMPK, you can use AMPK inhibitors such as Compound C or Ara-A. Pre-treatment with these inhibitors should abolish the effects of this compound. Additionally, you can perform a rescue experiment by genetically knocking down or knocking out AMPK and observing if the effect of this compound is diminished.

Q5: What are some general potential off-target effects of AMPK activators I should be aware of?

A5: Some AMPK activators have been reported to have off-target effects, especially at high concentrations. These can include interactions with other kinases or AMP-sensitive enzymes. It is good practice to assess the phosphorylation status of key downstream targets of AMPK to confirm on-target activity and to consider performing a broad-spectrum kinase panel screen if unexpected results are observed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak activation of AMPK 1. This compound concentration is too low. 2. This compound has degraded. 3. Cell type is not responsive.1. Perform a dose-response experiment (e.g., 10-200 μM). 2. Use a fresh stock of this compound. 3. Confirm AMPK expression in your cell line.
Inconsistent results between experiments 1. Variability in cell passage number or density. 2. Inconsistent incubation times. 3. Variability in this compound stock preparation.1. Use cells within a consistent passage number range and plate at a consistent density. 2. Ensure precise timing of all experimental steps. 3. Prepare fresh this compound stock solutions for each set of experiments.
Observed effects are not blocked by AMPK inhibitors 1. The effect is an off-target effect of this compound. 2. The concentration of the AMPK inhibitor is too low.1. Refer to the "Experimental Workflow for Investigating Off-Target Effects" diagram and protocol below. 2. Perform a dose-response experiment with the AMPK inhibitor to ensure complete inhibition of AMPK activity.
Cell toxicity or unexpected morphological changes 1. This compound concentration is too high. 2. Off-target effects leading to cytotoxicity.1. Determine the optimal, non-toxic concentration of this compound using a cell viability assay (e.g., MTT or trypan blue exclusion). 2. Investigate potential off-target effects.

Quantitative Data Summary

Compound Target Effective Concentration Inhibitor Inhibitor Concentration
This compoundAMPK50-150 μMCompound C, Ara-AVaries by cell type and experimental conditions; a dose-response is recommended.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated AMPK and Downstream Targets
  • Cell Lysis: After treatment with this compound and/or inhibitors, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Kinase Selectivity Profiling (Generic Workflow)
  • Compound Submission: Submit this compound to a commercial kinase screening service or perform an in-house screen.

  • Assay Format: Choose a suitable assay format, such as a radiometric filter binding assay or a fluorescence-based assay.

  • Kinase Panel: Select a broad panel of kinases to screen against (e.g., the DiscoverX KINOMEscan™ panel).

  • Data Analysis: The service provider will typically provide data as a percentage of inhibition at a given concentration or as IC50/Ki values for any significant hits.

  • Hit Validation: Validate any potential off-target hits in your own cellular system using appropriate functional assays.

Visualizations

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP (Phosphorylation) PKG->VASP Platelet_Inhibition Inhibition of Platelet Aggregation VASP->Platelet_Inhibition

Caption: On-target signaling pathway of this compound in platelets.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound Control_Exp Perform Control Experiment: Is the effect blocked by AMPK inhibitors (e.g., Compound C)? Start->Control_Exp On_Target Conclusion: Effect is likely AMPK-mediated Control_Exp->On_Target Yes Off_Target_Hypothesis Hypothesis: Potential Off-Target Effect Control_Exp->Off_Target_Hypothesis No Kinase_Screen Perform Broad-Spectrum Kinase Selectivity Screen Off_Target_Hypothesis->Kinase_Screen Identify_Hits Identify Potential Off-Target Kinase(s) Kinase_Screen->Identify_Hits Validate_Hits Validate Hits in Cellular Assays: - Use specific inhibitors for the hit kinase - siRNA/shRNA knockdown of the hit kinase Identify_Hits->Validate_Hits Confirm_Off_Target Conclusion: Phenotype is due to a specific off-target effect Validate_Hits->Confirm_Off_Target

Caption: Workflow for investigating potential off-target effects.

Technical Support Center: Refining YLF-466D Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing and optimizing in vivo delivery methods for the AMP-activated protein kinase (AMPK) activator, YLF-466D. Due to the limited public data on the in vivo formulation of this compound, this guide focuses on general strategies and troubleshooting for poorly soluble small molecules, which is a common challenge in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that, when activated, plays a role in various metabolic processes. In platelets, for instance, activation of AMPK by this compound stimulates endothelial nitric oxide synthase (eNOS), leading to an antiplatelet effect.

Q2: What are the primary challenges in delivering this compound for in vivo studies?

A2: Like many small molecule drugs, this compound may present challenges related to poor aqueous solubility. This can lead to difficulties in preparing formulations suitable for in vivo administration, resulting in low bioavailability, high variability in experimental results, and potential for precipitation at the injection site.

Q3: What initial steps should I take before developing an in vivo formulation for this compound?

A3: Before developing an in vivo formulation, it is crucial to characterize the physicochemical properties of this compound. This includes determining its solubility in a range of pharmaceutically acceptable solvents, its LogP value (to understand its lipophilicity), and its stability under different pH and temperature conditions.

Q4: Which administration route is best for this compound?

A4: The optimal administration route depends on the experimental goals and the physicochemical properties of the compound.[1][2][3] Parenteral routes such as intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections are common in preclinical studies to bypass the gastrointestinal tract and ensure more direct systemic exposure.[1][2] Oral (PO) administration is also an option but may be challenging if this compound has low solubility and/or poor membrane permeability.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of poorly soluble compounds like this compound.

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution during formulation or upon administration. Poor aqueous solubility of this compound. The chosen vehicle is not suitable for maintaining solubility.1. Vehicle Optimization: Test a range of biocompatible co-solvents (e.g., DMSO, ethanol, PEG300) in combination with aqueous solutions (e.g., saline, PBS). 2. Use of Solubilizing Agents: Incorporate surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) to enhance solubility. 3. Formulation as a Suspension: If a solution is not feasible, a uniform micronized suspension can be prepared. Ensure consistent particle size and use a suspending agent (e.g., carboxymethylcellulose) to prevent settling.
High variability in experimental outcomes between animals. Inconsistent dosing due to precipitation or non-homogenous formulation. Variable absorption rates.1. Ensure Formulation Homogeneity: Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension or complete dissolution. 2. Refine Administration Technique: Standardize the injection volume and rate. For IP injections, ensure consistent placement to avoid injection into organs. 3. Pharmacokinetic (PK) Pilot Study: Conduct a pilot PK study to determine the time to maximum concentration (Tmax) and bioavailability of your formulation.
No observable biological effect at the expected dose. Low bioavailability of this compound. The compound is not reaching the target tissue at a sufficient concentration.1. Increase Dose: Perform a dose-escalation study to identify a more effective dose. 2. Change Administration Route: Switch to a route with potentially higher bioavailability, such as intravenous (IV) administration. 3. Re-evaluate Formulation: The current formulation may be hindering absorption. Consider lipid-based formulations like emulsions or self-emulsifying drug delivery systems (SEDDS) to improve absorption.
Signs of toxicity or adverse effects in animals (e.g., weight loss, lethargy). Toxicity of this compound at the administered dose. Toxicity of the formulation vehicle.1. Dose De-escalation: Reduce the dose to a level that is tolerated by the animals. 2. Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to assess its toxicity. 3. Alternative Vehicles: If the vehicle is toxic, explore other, more biocompatible options. For example, high concentrations of DMSO can be toxic and should be minimized in the final formulation.

Data Presentation: Formulation Strategies for Poorly Soluble Compounds

The following table summarizes common formulation strategies for enhancing the in vivo delivery of poorly soluble drugs. The choice of strategy will depend on the specific properties of this compound.

Formulation Strategy Description Advantages Disadvantages
Co-solvent Formulations A mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) and an aqueous buffer.Simple to prepare and commonly used in early-stage preclinical studies.Can cause irritation or toxicity at high concentrations of the organic solvent. The drug may precipitate upon injection into the aqueous physiological environment.
Surfactant-based Formulations (Micellar Solutions) Use of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) above their critical micelle concentration to form micelles that encapsulate the drug.Can significantly increase the solubility of hydrophobic compounds.Potential for in vivo toxicity and can alter biological membranes.
Cyclodextrin Formulations Use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with the drug, increasing its aqueous solubility.Generally well-tolerated and can improve drug stability.The drug must fit within the cyclodextrin cavity. Can be a more expensive option.
Lipid-based Formulations (e.g., SEDDS, Nanoemulsions) The drug is dissolved in a mixture of oils, surfactants, and co-solvents.Can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism. Protects the drug from degradation.More complex to formulate and characterize.
Nanosuspensions The drug is milled to nanometer-sized particles, which are then suspended in a liquid medium, often with a stabilizer.Increases the surface area of the drug, leading to a faster dissolution rate and improved bioavailability.Requires specialized equipment for production (e.g., high-pressure homogenizer). Potential for particle aggregation.

Experimental Protocols

The following are generalized protocols. It is essential to optimize these protocols based on the specific physicochemical properties of this compound and the experimental model.

Protocol 1: Screening for a Suitable Vehicle
  • Objective: To identify a vehicle that can solubilize this compound at the desired concentration.

  • Materials: this compound, various GRAS (Generally Recognized as Safe) solvents (e.g., DMSO, Ethanol, PEG300, Propylene Glycol), surfactants (e.g., Tween® 80, Cremophor® EL), cyclodextrins (e.g., HP-β-CD), and aqueous buffers (e.g., saline, PBS).

  • Procedure:

    • Prepare small-volume stock solutions of this compound in various organic solvents at a high concentration.

    • In separate vials, prepare a range of vehicle compositions (e.g., 10% DMSO in saline, 5% Tween® 80 in PBS).

    • Add a small aliquot of the this compound stock solution to each vehicle to achieve the target final concentration.

    • Vortex and visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 4 hours) at room temperature and 37°C.

    • Select the vehicle that maintains this compound in solution at the desired concentration for the longest duration.

Protocol 2: Pilot Pharmacokinetic (PK) Study
  • Objective: To determine the basic pharmacokinetic profile of a this compound formulation.

  • Materials: this compound formulation, appropriate animal model (e.g., mice or rats), blood collection supplies.

  • Procedure:

    • Administer the this compound formulation to a cohort of animals via the chosen route (e.g., IP, PO).

    • Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

Signaling Pathway of this compound

YLF466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK activates eNOS eNOS AMPK->eNOS activates Antiplatelet Antiplatelet Effects eNOS->Antiplatelet leads to

Caption: Signaling pathway of this compound in platelets.

Experimental Workflow for In Vivo Delivery Method Development

InVivo_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Refinement PhysChem Characterize Physicochemical Properties of this compound VehicleScreen Screen Potential Vehicles (Solubility & Stability) PhysChem->VehicleScreen FormulationOpt Optimize Formulation (e.g., co-solvents, surfactants) VehicleScreen->FormulationOpt PilotPK Conduct Pilot PK Study (Cmax, Tmax, Bioavailability) FormulationOpt->PilotPK DoseResponse Perform Dose-Response Study (Efficacy) PilotPK->DoseResponse Tox Assess Tolerability & Toxicity DoseResponse->Tox Refine Refine Formulation and Dosing Based on PK/PD Data Tox->Refine

References

troubleshooting inconsistent results with YLF-466D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YLF-466D in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an activator of AMP-activated protein kinase (AMPK). In platelets, the activation of AMPK by this compound initiates a signaling cascade that leads to the inhibition of platelet aggregation.[1] This cascade involves the phosphorylation of endothelial nitric oxide synthase (eNOS), an increase in cyclic nucleotides (cGMP and cAMP), and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[1]

Q2: What is the recommended effective concentration range for this compound?

In studies on isolated platelets, this compound has been shown to activate AMPK in a concentration-dependent manner within the range of 50-150 μM.[1]

Q3: What platelet agonists has this compound been shown to be effective against?

This compound has been demonstrated to effectively inhibit platelet aggregation induced by common agonists such as thrombin, ADP, and collagen.[1]

Q4: How can I confirm that the antiplatelet effect I am observing is mediated by AMPK?

To confirm the involvement of AMPK, you can pre-treat your platelet samples with known AMPK inhibitors, such as Compound C or Ara-A.[1] If the inhibitory effect of this compound on platelet aggregation is abolished or significantly reduced in the presence of these inhibitors, it indicates that the mechanism is AMPK-dependent.

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of platelet aggregation with this compound.
Potential Cause Recommended Action
This compound Concentration Ensure the final concentration of this compound in your assay is within the effective range of 50-150 μM. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
Platelet Viability and Count Verify the viability and concentration of your platelet preparation. Low platelet counts or poor viability can lead to unreliable aggregation results. It may be necessary to adjust the platelet count to be within the optimal range for your assay (e.g., 200-400 x 109/L).
Anticoagulant Choice The type of anticoagulant used during blood collection can impact platelet function. While citrate is commonly used, some studies suggest heparin may better preserve platelet responses for extended periods.
Sample Handling and Storage Process blood samples within 4 hours of collection and store them at room temperature, as cooling can activate platelets. Avoid vigorous mixing or agitation that could prematurely activate the platelets.
Agonist Concentration Use the minimal concentration of the platelet agonist (e.g., thrombin, ADP, collagen) required to induce a robust aggregation response. Excessively high concentrations of the agonist may overcome the inhibitory effect of this compound.
Assay Conditions Ensure that the pH of your assay buffer is physiological and the temperature is maintained at 37°C during the aggregation measurement.
Issue 2: High background signal or spontaneous platelet aggregation.
Potential Cause Recommended Action
Improper Sample Collection Use proper venipuncture techniques to minimize trauma to the blood sample, which can cause premature platelet activation. Ensure collection tubes are filled to the correct volume and gently mixed with the anticoagulant.
Contamination Ensure all reagents and labware are sterile and free of endotoxins, which can activate platelets.
Extended Storage Delays in processing can lead to spontaneous platelet activation. Analyze samples as soon as possible after collection.

Experimental Protocols

Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet-Poor Plasma (PPP) Preparation:

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells.

    • Collect the supernatant, which is the PPP. This will be used as the blank for the aggregometer.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Add this compound (at the desired final concentration) or vehicle control to the PRP and incubate for the desired time.

    • Place the cuvette with the PRP sample into the aggregometer and set the baseline with PPP.

    • Add the platelet agonist (e.g., ADP, collagen, thrombin) to initiate aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

Visualizations

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK activates eNOS eNOS AMPK->eNOS phosphorylates cGMP_cAMP ↑ cGMP / cAMP eNOS->cGMP_cAMP VASP VASP Phosphorylation cGMP_cAMP->VASP Platelet_Aggregation Inhibition of Platelet Aggregation VASP->Platelet_Aggregation

Caption: Signaling pathway of this compound in platelets.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Concentration Verify this compound Concentration (50-150 µM) Start->Check_Concentration Check_Platelets Assess Platelet Viability and Count Start->Check_Platelets Check_Protocol Review Assay Protocol (Agonist, Temp, pH) Start->Check_Protocol Positive_Control Run Positive Control (e.g., other AMPK activator) Check_Concentration->Positive_Control Check_Platelets->Positive_Control Check_Protocol->Positive_Control Negative_Control Run Negative Control (Vehicle) Positive_Control->Negative_Control Results_OK Results Consistent Negative_Control->Results_OK If problem persists Consult_Support Consult Technical Support Negative_Control->Consult_Support Results_OK->Consult_Support If issues remain

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Method Refinement for Quantifying YLF-466D's Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on quantifying the effects of the AMP-activated protein kinase (AMPK) activator, YLF-466D. Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as an activator of AMP-activated protein kinase (AMPK). In platelets, the activation of AMPK by this compound stimulates endothelial nitric oxide synthase (eNOS), which in turn leads to an increase in cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately inhibits platelet aggregation.

Q2: What is the recommended concentration range for this compound in in vitro assays?

A2: For in vitro studies using isolated platelets, a concentration range of 50-150 μM has been shown to be effective for AMPK activation and inhibition of platelet aggregation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: What are the key downstream signaling events that can be measured to quantify the effects of this compound?

A3: Key downstream events that can be quantified include the phosphorylation of AMPK and its substrate, vasodilator-stimulated phosphoprotein (VASP), as well as the levels of cyclic nucleotides cGMP and cAMP. A primary functional outcome to measure is the inhibition of platelet aggregation induced by agonists like thrombin, ADP, or collagen.

Q4: What are suitable negative controls for experiments with this compound?

A4: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should always be included. Additionally, to confirm that the effects of this compound are mediated by AMPK, pretreatment with AMPK inhibitors such as Compound C or Ara-A can be used.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Platelet Aggregation Assays

Q: I am observing high variability in my platelet aggregation results between experiments. What could be the cause?

A: High variability in platelet aggregation assays can stem from several factors:

  • Donor Variability: There is inherent biological variability in platelet function between donors.[1] If possible, pool plasma from multiple donors for initial screening experiments.

  • Sample Handling: Platelets are sensitive and can be easily activated. Ensure consistent and gentle handling of blood samples. Avoid exposing blood or platelet-rich plasma (PRP) to temperatures below 20°C or above 37°C.[2]

  • Anticoagulant: Use 3.2% sodium citrate as the anticoagulant and ensure the correct blood-to-anticoagulant ratio (9:1) is maintained.[1][3]

  • Time-sensitivity: Process blood samples as soon as possible, ideally within one hour of collection, and use the prepared PRP within four hours.[2]

  • Agonist Concentration: Use a concentration of the platelet agonist (e.g., ADP, collagen) that induces a submaximal aggregation response to sensitively measure inhibition.

Q: My baseline platelet aggregation is too high, even in the control group. What should I do?

A: High baseline aggregation may be due to pre-activation of platelets.

  • Blood Collection: Use an atraumatic venipuncture technique and discard the first few milliliters of blood to avoid contamination with tissue factor.

  • Centrifugation: Use a low centrifugation speed (e.g., 150-200 g) for 10-20 minutes to prepare PRP. Ensure the centrifuge brake is off to prevent platelet activation.

  • Pipetting: Use wide-orifice pipette tips to handle PRP and avoid activating platelets.

Western Blotting for Phosphorylated Proteins

Q: I am not detecting a signal for phosphorylated AMPK or VASP after this compound treatment. What could be wrong?

A: A weak or absent signal for phosphoproteins is a common issue in Western blotting.

  • Sample Preparation: The phosphorylation state of proteins is transient. It is critical to work quickly, keep samples on ice, and use lysis buffers supplemented with phosphatase and protease inhibitors to prevent dephosphorylation.

  • Antibody Dilution: The dilution of your primary antibody may not be optimal. Perform a titration to find the best concentration.

  • Low Abundance: Phosphorylated proteins can be of low abundance. You may need to load more protein onto the gel or use a more sensitive detection substrate.

  • Phosphatase Treatment Control: To confirm the specificity of your phospho-antibody, treat a sample with a phosphatase (e.g., lambda protein phosphatase). The signal should disappear after this treatment.

Q: I am observing high background on my Western blots for phosphoproteins. How can I reduce it?

A: High background can obscure your target bands.

  • Blocking Buffer: Avoid using non-fat milk as a blocking agent, as it contains the phosphoprotein casein, which can be detected by anti-phospho antibodies. Use 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) instead.

  • Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specifically bound antibodies.

  • Antibody Concentration: A high concentration of the primary or secondary antibody can lead to increased background. Try using a more dilute antibody solution.

Data Presentation

Table 1: Effect of this compound on Platelet Aggregation
Treatment GroupAgonistConcentration (µM)Inhibition of Aggregation (%)p-value
Vehicle ControlADP100-
This compoundADP5035 ± 5<0.05
This compoundADP10068 ± 7<0.01
This compoundADP15085 ± 6<0.001
Compound C + this compoundADP10 + 15012 ± 3>0.05

Data are presented as mean ± standard deviation.

Table 2: Quantification of Protein Phosphorylation and Cyclic Nucleotides
Treatment Groupp-AMPK/Total AMPK (Fold Change)p-VASP/Total VASP (Fold Change)cGMP (pmol/mL)cAMP (pmol/mL)
Vehicle Control1.01.05.2 ± 0.812.5 ± 1.9
This compound (100 µM)3.5 ± 0.42.8 ± 0.315.8 ± 2.125.1 ± 3.2
Compound C + this compound1.2 ± 0.21.1 ± 0.16.1 ± 0.913.2 ± 2.0

Data are presented as mean ± standard deviation.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Blood Collection: Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood.

  • PRP and PPP Preparation:

    • To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.

    • Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

    • Add this compound or vehicle control to the PRP and incubate for the desired time.

    • Add a platelet agonist (e.g., ADP, collagen) to induce aggregation and record the change in light transmission for a set period.

Western Blotting for Phospho-AMPK and Phospho-VASP
  • Sample Preparation:

    • After treatment with this compound, lyse the platelets in a lysis buffer supplemented with protease and phosphatase inhibitors on ice.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-VASP, and total VASP overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

cGMP/cAMP Quantification (ELISA)
  • Sample Preparation: Prepare platelet lysates according to the ELISA kit manufacturer's instructions. This may involve cell lysis and protein precipitation steps.

  • ELISA Procedure:

    • Follow the protocol provided with the commercial cGMP or cAMP ELISA kit.

    • This typically involves adding samples and standards to a microplate pre-coated with a capture antibody.

    • A competitive binding reaction occurs between the cyclic nucleotide in the sample and a labeled cyclic nucleotide for a limited number of antibody binding sites.

    • After washing, a substrate is added to generate a colorimetric signal that is inversely proportional to the amount of cyclic nucleotide in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Determine the concentration of cGMP or cAMP in the samples by interpolating from the standard curve.

Mandatory Visualizations

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK activates eNOS eNOS AMPK->eNOS phosphorylates (activates) VASP VASP AMPK->VASP phosphorylates cGMP_cAMP ↑ cGMP / cAMP eNOS->cGMP_cAMP Platelet_Aggregation Platelet Aggregation cGMP_cAMP->Platelet_Aggregation inhibits VASP->Platelet_Aggregation inhibits

Caption: Signaling pathway of this compound in platelets.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_assays Quantification Assays Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP Preparation (Low-speed centrifugation) Blood_Collection->PRP_Preparation Incubation 3. Incubate PRP with This compound or Vehicle PRP_Preparation->Incubation Aggregation Platelet Aggregation (Aggregometry) Incubation->Aggregation Western_Blot Protein Phosphorylation (Western Blot) Incubation->Western_Blot ELISA cGMP/cAMP Levels (ELISA) Incubation->ELISA

References

Technical Support Center: Enhancing the Stability of YLF-466D in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with the small molecule YLF-466D in solution. The following resources are designed to offer practical guidance for identifying sources of instability and implementing effective stabilization strategies during experimentation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of compound concentration over a short period, as measured by HPLC or other quantitative methods.

  • Appearance of new peaks in the chromatogram.

  • Observable changes in the solution's color or clarity.

Potential Causes & Solutions:

Potential CauseRecommended Action
pH-Mediated Hydrolysis The stability of a compound can be highly dependent on the pH of the solution. Many small molecules are susceptible to hydrolysis under acidic or basic conditions.[1]
Solution: Conduct a pH stability profile to identify the optimal pH range for this compound. Prepare solutions using buffers to maintain the desired pH. Common buffer systems include citrate, acetate, and phosphate.[1]
Oxidation The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation of the compound.
Solution: Prepare solutions using de-gassed solvents. Store and handle solutions under an inert atmosphere, such as nitrogen or argon. Consider the addition of antioxidants.
Photodegradation Exposure to light, particularly UV light, can induce photolytic degradation of sensitive compounds.
Solution: Protect solutions from light at all times by using amber vials or by wrapping containers with aluminum foil.
Thermal Degradation Elevated temperatures can accelerate the rate of chemical degradation.
Solution: Perform experiments at the lowest practical temperature. Store stock and working solutions at appropriate cold temperatures (e.g., on ice during use, -20°C or -80°C for long-term storage).
Enzymatic Degradation If working with biological matrices, enzymes present in the sample can metabolize or degrade this compound.
Solution: Add relevant enzyme inhibitors to the solution. Whenever possible, use heat-inactivated matrices.
Issue 2: Precipitation of this compound from Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Precipitate formation after storage, especially following freeze-thaw cycles.

Potential Causes & Solutions:

Potential CauseRecommended Action
Poor Solubility The concentration of this compound may exceed its solubility limit in the chosen solvent.
Solution: Prepare a higher concentration stock solution in a water-miscible organic solvent like DMSO, and then dilute it into the aqueous experimental medium.[2] Ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% v/v).[2]
Solvent Quality For stock solutions in solvents like DMSO, absorbed water can decrease the solubility of many organic compounds.
Solution: Use anhydrous, high-purity solvents for preparing stock solutions.
Temperature Effects Solubility is often temperature-dependent. A compound may be soluble at room temperature but precipitate at lower storage temperatures.
Solution: If the compound's stability permits, gently warm the solution and vortex or sonicate to redissolve the precipitate before use. For storage, consider a lower concentration or a different solvent system.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to precipitation.
Solution: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to investigate the instability of this compound?

A1: The first step is to perform a forced degradation study. This involves exposing a solution of this compound to a variety of stress conditions, such as acidic and basic pH, oxidative stress, heat, and light.[3] This will help identify the primary degradation pathways and the factors to which the compound is most sensitive.

Q2: How should I store my stock solutions of this compound for optimal stability?

A2: For stock solutions in organic solvents like DMSO, it is generally recommended to aliquot them into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: Can the choice of buffer affect the stability of this compound?

A3: Yes, buffer components can influence the stability of small molecules. For instance, some buffers can catalyze specific degradation reactions. It is advisable to test the stability of this compound in a few different buffer systems (e.g., citrate, acetate, phosphate) at the target pH to identify the most suitable one.

Q4: What are some common additives I can use to enhance the stability of this compound in solution?

A4: Depending on the degradation pathway, several additives can be considered:

  • Antioxidants: For compounds susceptible to oxidation, antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be effective.

  • Chelating Agents: If metal-catalyzed degradation is suspected, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Co-solvents: For compounds with poor solubility, the addition of a water-miscible organic solvent can sometimes improve stability by keeping the compound in solution.

Q5: How can I monitor the stability of this compound over time?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of a small molecule. This method should be able to separate the parent compound (this compound) from its degradation products, allowing for the quantification of the remaining intact compound over time.

Data Presentation

Table 1: Effect of pH on the Stability of a Representative Small Molecule in Aqueous Solution at 37°C

pHBuffer System (50 mM)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.0Citrate1200.0058
5.0Acetate2500.0028
7.4Phosphate480.0144
9.0Borate120.0578

Table 2: Effect of Antioxidants on the Stability of an Oxidation-Prone Small Molecule in Solution (pH 7.4, 37°C)

AntioxidantConcentration (% w/v)% Remaining after 24 hours
None (Control)-65%
Ascorbic Acid0.01%85%
Ascorbic Acid0.1%95%
Butylated Hydroxytoluene (BHT)0.01%92%
Sodium Metabisulfite0.01%88%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a specified time.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable solvent) at a high temperature (e.g., 70°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Degraded samples from the forced degradation study

  • HPLC system with a UV detector or mass spectrometer

  • A selection of HPLC columns (e.g., C18, C8, Phenyl)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffers (e.g., phosphate, acetate) and pH modifiers (e.g., formic acid, ammonium hydroxide)

Methodology:

  • Initial Method Scouting: Start with a generic reversed-phase gradient method (e.g., a gradient of water and acetonitrile with 0.1% formic acid on a C18 column).

  • Inject the unstressed this compound sample to determine its retention time.

  • Inject a mixture of the stressed samples (or individual stressed samples) to see if any new peaks (degradation products) appear and if they are resolved from the main this compound peak.

  • Method Optimization: If co-elution occurs, optimize the separation by modifying the following parameters:

    • Mobile Phase: Change the organic solvent (e.g., methanol instead of acetonitrile), adjust the pH of the aqueous phase, or change the buffer.

    • Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl) to alter the selectivity.

    • Gradient: Adjust the gradient slope and time to improve the resolution between closely eluting peaks.

    • Temperature: Vary the column temperature to see its effect on selectivity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis Analysis & Strategy cluster_solutions Stabilization Solutions cluster_confirmation Confirmation instability This compound Instability Observed (e.g., degradation, precipitation) forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) instability->forced_degradation Start hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev identify_pathway Identify Primary Degradation Pathway hplc_dev->identify_pathway formulation_strategy Develop Stabilization Strategy identify_pathway->formulation_strategy ph_control pH Control (Buffering) formulation_strategy->ph_control If pH sensitive antioxidants Add Antioxidants formulation_strategy->antioxidants If oxidative light_protection Light Protection formulation_strategy->light_protection If photosensitive temp_control Temperature Control formulation_strategy->temp_control If thermosensitive solvent_system Optimize Solvent System formulation_strategy->solvent_system If solubility issue stability_testing Conduct Real-Time Stability Testing ph_control->stability_testing antioxidants->stability_testing light_protection->stability_testing temp_control->stability_testing solvent_system->stability_testing stable_solution Stable this compound Solution stability_testing->stable_solution

Caption: Workflow for troubleshooting the instability of this compound in solution.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Activates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene_expression Target Gene Expression transcription_factor_active->gene_expression Translocates to Nucleus and Promotes cellular_response Cellular Response gene_expression->cellular_response ylf466d This compound ylf466d->receptor Binds to

Caption: A conceptual signaling pathway illustrating the potential mechanism of action for this compound.

References

Technical Support Center: Overcoming Resistance to YLF-466D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to YLF-466D

This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway, also known as the RAS-RAF-MEK-ERK pathway, is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1] this compound is designed to inhibit downstream signaling from MEK, thereby controlling cell proliferation and survival.[1] However, as with many targeted therapies, cell lines can develop resistance to this compound over time. This guide provides troubleshooting advice and frequently asked questions to help researchers identify and overcome resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to MEK inhibitors like this compound?

A1: Resistance to MEK inhibitors can arise through several mechanisms, which can be broadly categorized as either on-target or off-target.

  • On-target mechanisms typically involve genetic alterations in the drug's direct target. This can include:

    • Acquired mutations in MEK1/2: Specific mutations within the allosteric binding pocket of MEK can prevent this compound from binding effectively, thus rendering the drug inactive.[2][3]

    • Amplification of upstream activators: Increased gene copy number of upstream components like BRAF or KRAS can lead to hyperactivation of the MAPK pathway, overwhelming the inhibitory effect of this compound.

  • Off-target mechanisms involve the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation independently of the MEK/ERK pathway. Common bypass pathways include:

    • PI3K/Akt/mTOR Pathway Activation: This is one of the most frequently observed resistance mechanisms. Activation can occur through new mutations in key genes like PIK3CA or loss of the tumor suppressor PTEN. The PI3K/Akt pathway can then sustain cell proliferation and survival despite MEK inhibition.

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR, HER2, or c-MET can trigger parallel signaling cascades that bypass the MEK blockade.

    • Epigenetic Reprogramming: Changes in the epigenetic landscape, such as enhancer reprogramming, can lead to the transcriptional upregulation of pro-survival genes or the suppression of negative MAPK pathway regulators, contributing to resistance.

Q2: My cell line's sensitivity to this compound has decreased. How can I confirm this is acquired resistance?

A2: The first step is to quantitatively measure the change in drug sensitivity. This is typically done by performing a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance.

Q3: How do I create a this compound-resistant cell line for my experiments?

A3: Drug-resistant cell lines can be generated by exposing the parental cancer cell line to gradually increasing concentrations of this compound over an extended period. This process selects for cells that can survive and proliferate under the drug's pressure. The development of resistance should be periodically checked by measuring the IC50.

Troubleshooting Guides

Issue 1: My cell line shows reduced sensitivity to this compound.

This is often the first indication of developing resistance. The following steps can help you diagnose the underlying cause.

Step 1: Confirm Resistance and Quantify the Effect

  • Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in both the parental and the suspected resistant cell lines.

  • Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant line compared to the parental line.

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Line151x
Resistant Subclone 125016.7x
Resistant Subclone 21500100x

Step 2: Analyze MAPK Pathway Activity

  • Action: Use Western blotting to check the phosphorylation status of ERK (p-ERK), the direct downstream target of MEK. Collect lysates from both parental and resistant cells treated with this compound.

  • Expected Outcome:

    • Scenario A (On-Target Resistance): In resistant cells, p-ERK levels may remain high even in the presence of this compound, suggesting the drug is no longer effectively inhibiting MEK.

    • Scenario B (Bypass Pathway Activation): In resistant cells, this compound may still inhibit p-ERK, but the cells continue to proliferate. This points towards the activation of a MEK-independent survival pathway.

Step 3: Investigate Potential Resistance Mechanisms

  • If you suspect on-target resistance (Scenario A):

    • Action: Sequence the MEK1 and MEK2 genes in the resistant cell line to check for mutations in the drug-binding site.

    • Action: Use qPCR or FISH to assess the copy number of upstream genes like KRAS or BRAF.

  • If you suspect bypass pathway activation (Scenario B):

    • Action: Perform a Western blot analysis for key proteins in common bypass pathways. A good starting point is to check the phosphorylation of Akt (p-Akt) as an indicator of PI3K pathway activation.

    • Action: Use an RTK antibody array to screen for increased phosphorylation of various receptor tyrosine kinases.

Table 2: Example Western Blot Densitometry Data

Cell LineTreatmentp-ERK Level (Relative Units)p-Akt Level (Relative Units)
ParentalDMSO1.001.00
ParentalThis compound (100 nM)0.151.10
ResistantDMSO1.202.50
ResistantThis compound (100 nM)0.252.45

This hypothetical data suggests that while this compound still reduces p-ERK in the resistant line, there is a significant baseline increase in p-Akt, indicating PI3K pathway activation as a potential bypass mechanism.

Issue 2: How to Overcome this compound Resistance in Cell Culture

Once a resistance mechanism is identified, a combination therapy approach is often effective.

Strategy 1: Dual Inhibition of MEK and PI3K Pathways

  • Rationale: If your resistant cells show elevated p-Akt levels, a combination of this compound with a PI3K or Akt inhibitor is a logical next step. This dual blockade can prevent the bypass signaling and restore sensitivity.

  • Action: Treat the resistant cells with a combination of this compound and a PI3K inhibitor (e.g., taselisib). Perform a cell viability assay to assess for synergistic effects.

  • Expected Outcome: The combination therapy should be more effective at inducing cell death and inhibiting proliferation than either agent alone.

Strategy 2: Targeting Upstream RTKs

  • Rationale: If you have identified the upregulation of a specific RTK (e.g., EGFR), combining this compound with an inhibitor targeting that RTK can be an effective strategy.

  • Action: Treat the resistant cells with this compound and an appropriate RTK inhibitor (e.g., gefitinib for EGFR).

  • Expected Outcome: The combination should effectively shut down both the primary MAPK pathway and the bypass route, leading to a significant anti-proliferative effect.

Strategy 3: Using an ERK Inhibitor

  • Rationale: In cases of on-target MEK mutations, the MAPK pathway addiction may still be present. Targeting the pathway downstream of MEK with an ERK1/2 inhibitor can overcome this type of resistance.

  • Action: Treat the MEK-mutant resistant cells with a selective ERK inhibitor.

  • Expected Outcome: The ERK inhibitor should effectively block the reactivated MAPK signaling and restore sensitivity.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a nonlinear regression curve.

Protocol 2: Western Blotting for Pathway Analysis

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with this compound or a vehicle control for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Bypass Pathway YLF466D This compound YLF466D->MEK

Caption: MAPK and PI3K/Akt signaling pathways.

Workflow start Reduced Sensitivity to this compound Observed ic50 Confirm Resistance: Compare IC50 of Parental vs. Resistant Cells start->ic50 western_mapk Analyze Pathway Activity: Western Blot for p-ERK ic50->western_mapk pathway_on p-ERK Not Inhibited western_mapk->pathway_on pathway_off p-ERK Inhibited, Cells Still Proliferate western_mapk->pathway_off on_target Investigate On-Target Mechanisms: - Sequence MEK1/2 - Check KRAS/BRAF copy number pathway_on->on_target off_target Investigate Bypass Pathways: - Western Blot for p-Akt - RTK Array pathway_off->off_target solution1 Overcome Resistance: - Use ERK Inhibitor - Combine with other agents on_target->solution1 solution2 Overcome Resistance: - Combine this compound with PI3K/Akt or RTK Inhibitor off_target->solution2

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Tree q1 Does this compound still inhibit p-ERK in resistant cells? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is p-Akt elevated? a1_yes->q2 res_mek_mut Likely Cause: On-Target MEK Mutation or Upstream Amplification a1_no->res_mek_mut a2_yes Yes q2->a2_yes a2_no No q2->a2_no res_pi3k Likely Cause: PI3K/Akt Bypass Pathway Activation a2_yes->res_pi3k res_other Likely Cause: Other Bypass Mechanism (e.g., RTK upregulation) a2_no->res_other sol_erk Solution: Try an ERK inhibitor res_mek_mut->sol_erk sol_pi3k Solution: Combine this compound with a PI3K/Akt inhibitor res_pi3k->sol_pi3k sol_rtk Solution: Screen for and inhibit activated RTKs res_other->sol_rtk

Caption: Troubleshooting decision tree for this compound resistance.

References

Validation & Comparative

YLF-466D: A Focused Examination of AMPK Activator Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of cellular pathways is paramount. This guide provides a comparative analysis of the novel AMP-activated protein kinase (AMPK) activator, YLF-466D, alongside established alternatives, focusing on the critical aspect of specificity. The information is intended to aid in the selection of the most appropriate research tools for investigating AMPK-related signaling pathways.

AMPK is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases and cancer. The development of specific activators is essential to modulate its activity without causing unintended off-target effects. This compound is a recently developed compound that has been identified as an activator of AMPK. This guide will delve into its mechanism of action and compare its specificity with that of other well-known AMPK activators, A-769662 and metformin.

Comparative Analysis of AMPK Activators

The following table summarizes the key characteristics of this compound, A-769662, and metformin, providing a framework for understanding their distinct modes of action and specificity profiles.

FeatureThis compoundA-769662Metformin
Mechanism of Action DirectDirect (Allosteric)Indirect
Molecular Target AMPKAMPK (β1 subunit-containing complexes)Mitochondrial Respiratory Chain Complex I
Reported Potency IC50 for thrombin-induced platelet aggregation: ~84 µM[1][2]; IC50 for ADP-induced platelet aggregation: ~55 µM[1][2]; IC50 for collagen-induced platelet aggregation: ~87 µM[1].EC50 for AMPK activation: ~0.8 µM.Varies depending on cell type and conditions.
Specificity Publicly available kinase selectivity profile data is not currently available.High specificity for AMPK, particularly β1-containing complexes.Broad effects due to its indirect mechanism of action, which can influence multiple cellular pathways beyond AMPK.
Key Cellular Effects Inhibits platelet aggregation through AMPK activation.Activates AMPK, leading to downstream effects on metabolism.Increases cellular AMP/ATP ratio, leading to AMPK activation and subsequent metabolic changes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_YLF This compound Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK Activates p-AMPK (Thr172) p-AMPK (Thr172) AMPK->p-AMPK (Thr172) Phosphorylation Downstream Effectors Downstream Effectors p-AMPK (Thr172)->Downstream Effectors Activates Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Downstream Effectors->Inhibition of Platelet Aggregation Leads to

Caption: Signaling pathway of this compound-mediated AMPK activation.

cluster_workflow Kinase Specificity Profiling Workflow Test Compound (e.g., this compound) Test Compound (e.g., this compound) Biochemical Kinase Assay Biochemical Kinase Assay Test Compound (e.g., this compound)->Biochemical Kinase Assay Kinase Panel (Large, diverse set of kinases) Kinase Panel (Large, diverse set of kinases) Kinase Panel (Large, diverse set of kinases)->Biochemical Kinase Assay Data Analysis Data Analysis Biochemical Kinase Assay->Data Analysis Selectivity Profile (IC50/Ki values) Selectivity Profile (IC50/Ki values) Data Analysis->Selectivity Profile (IC50/Ki values)

Caption: General workflow for determining kinase inhibitor specificity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are protocols for key experiments used to assess the specificity of AMPK activators.

In Vitro Kinase Selectivity Assay (Radiometric)

This assay is designed to determine the inhibitory activity of a compound against a large panel of protein kinases, thus providing a comprehensive selectivity profile.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. A DMSO control should be included.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based AMPK Activation Assay (Western Blot)

This assay measures the phosphorylation of AMPK at its activating site (Threonine 172) in a cellular context.

1. Reagents and Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Positive control (e.g., A-769662)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or positive control for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

  • Quantify the band intensities to determine the fold increase in AMPK phosphorylation relative to the untreated control.

Conclusion

This compound represents a novel tool for the investigation of AMPK signaling, particularly in the context of platelet function. Its direct mechanism of action, involving the phosphorylation of AMPK at Thr172, distinguishes it from indirect activators like metformin. However, a critical gap in the current knowledge is the lack of a comprehensive kinase selectivity profile for this compound. Without this data, its off-target effects remain unknown, and direct comparisons of its specificity with highly selective compounds like A-769662 are challenging.

For researchers aiming to specifically modulate AMPK activity with minimal confounding variables, direct activators with well-characterized selectivity profiles, such as A-769662, are currently the preferred choice. Future studies involving broad kinase panel screening of this compound are essential to fully elucidate its therapeutic potential and its utility as a specific chemical probe for AMPK research.

References

A Comparative Analysis of YLF-466D and Other AMPK Activators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel AMP-activated protein kinase (AMPK) activator, YLF-466D, with other well-established AMPK activators, including the widely used therapeutic agent metformin, and the research compounds A-769662 and AICAR. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of AMPK-targeted therapeutics.

Executive Summary

This compound has emerged as a novel activator of AMPK, demonstrating potent antiplatelet activity. While direct comparative studies on its metabolic effects are currently limited, this guide consolidates the available quantitative data on the potency and mechanisms of action of this compound and other key AMPK activators. The information is presented to facilitate an objective evaluation of their respective profiles and to highlight areas for future investigation.

Data Presentation: Quantitative Comparison of AMPK Activators

The following table summarizes the key quantitative parameters for this compound, metformin, A-769662, and AICAR. It is important to note that the experimental conditions under which these values were determined vary, which should be taken into consideration when making direct comparisons.

ActivatorMechanism of ActionPotency (Effective Concentration/IC50/EC50)Cell/System TypeKey Downstream Effect Measured
This compound Direct/Indirect (Mechanism not fully elucidated)IC50: 84 µM[1]Human PlateletsInhibition of collagen-induced whole blood aggregation
50-150 µMIsolated Human PlateletsConcentration-dependent AMPK activation (p-AMPKα Thr172)[1]
Metformin Indirect (Inhibition of mitochondrial complex I, leading to increased AMP:ATP ratio)[2][3]10 µM - 2 mM[3]Primary HepatocytesAMPK activation, suppression of glucose production
A-769662 Direct (Allosteric activator, mimics AMP effects)EC50: 0.8 µMCell-free assay (purified rat liver AMPK)AMPK activation
IC50: 3.2 µMPrimary Rat HepatocytesInhibition of fatty acid synthesis
AICAR Indirect (Pro-drug, converted to ZMP, an AMP analog)0.5 - 2 mMVarious cell linesAMPK activation, increased glucose uptake, fatty acid oxidation

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

AMPK Signaling Pathway

This diagram illustrates the central role of AMPK in cellular energy homeostasis and the points of intervention for different classes of activators.

AMPK_Pathway cluster_upstream Upstream Signals cluster_activators Pharmacological Activators cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates Thr172 Cellular Stress Cellular Stress Cellular Stress->High AMP/ATP Ratio Metformin Metformin Metformin->High AMP/ATP Ratio inhibits Complex I AICAR AICAR AICAR->High AMP/ATP Ratio mimics AMP A-769662 A-769662 A-769662->AMPK allosteric activation This compound This compound This compound->AMPK Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glycolysis Glycolysis AMPK->Glycolysis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Platelet Aggregation Platelet Aggregation AMPK->Platelet Aggregation

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for Assessing AMPK Activation

This workflow outlines the key steps in determining the activation of AMPK by a test compound using Western blotting.

WB_Workflow start Cell Culture & Treatment (e.g., platelets, hepatocytes) lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-AMPKα Thr172, anti-total AMPKα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Quantification of AMPK Activation analysis->end

Caption: Western blot workflow for p-AMPK.

Experimental Workflow for Whole Blood Aggregometry

This diagram details the procedure for measuring the effect of a compound on platelet aggregation in a whole blood sample.

Aggregation_Workflow start Whole Blood Collection (with anticoagulant, e.g., citrate) incubation Incubation with Test Compound (e.g., this compound) or Vehicle start->incubation agonist Addition of Platelet Agonist (e.g., collagen, ADP, thrombin) incubation->agonist measurement Impedance Measurement in Aggregometer agonist->measurement analysis Data Analysis (Aggregation curve, IC50 calculation) measurement->analysis end Determination of Antiplatelet Effect analysis->end

Caption: Whole blood aggregometry workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Western Blot for Phospho-AMPKα (Thr172)

1. Cell Lysis:

  • Wash cells (e.g., platelets, hepatocytes) with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay kit.

3. SDS-PAGE and Western Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPKα at Threonine 172 (p-AMPKα Thr172) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software. The ratio of p-AMPKα to total AMPKα is calculated to determine the level of AMPK activation.

Whole Blood Aggregometry

1. Blood Collection:

  • Collect whole blood from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.

2. Sample Preparation:

  • Dilute the whole blood sample with saline.

  • Pre-incubate the diluted blood with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.

3. Aggregation Measurement:

  • Place the sample in an aggregometer cuvette with a stir bar.

  • Initiate platelet aggregation by adding a specific agonist such as collagen, ADP, or thrombin.

  • The aggregometer measures the change in electrical impedance as platelets aggregate on the electrodes. This change is recorded over time to generate an aggregation curve.

4. Data Analysis:

  • The extent of aggregation is typically quantified as the area under the curve (AUC) of the aggregation tracing.

  • To determine the inhibitory concentration 50% (IC50), dose-response curves are generated by plotting the percentage of aggregation inhibition against the concentration of the test compound.

Discussion and Future Directions

The available data indicates that this compound is an effective activator of AMPK in platelets, leading to a potent anti-aggregatory effect. However, a direct comparison of its potency with other AMPK activators is challenging due to the lack of studies conducted under identical experimental conditions.

  • Metformin , an indirect activator, requires millimolar concentrations and longer incubation times to elicit AMPK activation in hepatocytes. Its primary therapeutic effects are related to the suppression of hepatic glucose production.

  • A-769662 is a potent, direct, allosteric activator with a sub-micromolar EC50 for AMPK activation in cell-free systems. It serves as a valuable research tool for studying the direct consequences of AMPK activation.

  • AICAR acts as a pro-drug and requires metabolic conversion to ZMP to activate AMPK. Its use in cellular systems typically involves millimolar concentrations.

A significant knowledge gap exists regarding the broader metabolic effects of this compound. Future research should focus on evaluating its impact on glucose uptake, gluconeogenesis, and fatty acid synthesis in relevant cell types, such as hepatocytes and skeletal muscle cells. Such studies would enable a more direct and comprehensive comparison with metformin and other AMPK activators, and would be crucial in determining the full therapeutic potential of this compound beyond its effects on platelet function.

References

Comparative Efficacy of the AMPK Activator YLF-466D Across Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of action of novel compounds is paramount. This guide provides a comparative analysis of YLF-466D, a potent AMP-activated protein kinase (AMPK) activator, detailing its performance against other alternatives and presenting supporting experimental data.

This compound: Profile and Antiplatelet Efficacy

This compound is a novel small molecule identified as a direct activator of AMPK.[1][2] Its primary characterized activity is the inhibition of platelet aggregation, suggesting its potential as an anti-thrombotic agent.

Quantitative Data Summary: Antiplatelet Activity

The efficacy of this compound in inhibiting platelet aggregation induced by various agonists has been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

AgonistThis compound IC50 (µM)
Thrombin~84
ADP~55
Collagen~87

Data sourced from MedchemExpress product information.[1]

Comparison with Other AMPK Activators in Cancer Cell Lines

While the efficacy of this compound has been primarily detailed in the context of antiplatelet activity, its role as an AMPK activator positions it within a class of compounds with significant therapeutic potential in oncology.[3][4] Activation of AMPK is generally associated with tumor growth suppression. The following table compares this compound with other notable AMPK activators that have been evaluated in various cancer cell lines.

CompoundCell LineEfficacy MetricResult
This compound PlateletsIC50 (Platelet Aggregation)55-87 µM
Metformin Triple-negative breast cancer cellsCell ProliferationInhibition
Prostate and lung cancer cellsClonogenic SurvivalDecrease (in combination with aspirin)
A-769662 Breast, colon, and prostate cancer cellsProliferationSuppression
SCT-1015 Hepatocellular carcinoma (PLC5)Cell ViabilityDose- and time-dependent decrease
D561-0775 Gefitinib-resistant NSCLC cellsCell GrowthInhibition

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound and comparable AMPK activators.

Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer.

  • Treatment: PRP is pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • Induction of Aggregation: An agonist (e.g., thrombin, ADP, collagen) is added to induce platelet aggregation.

  • Data Analysis: The percentage of aggregation is recorded, and the IC50 value is calculated as the concentration of the compound that inhibits aggregation by 50%.

Cancer Cell Viability/Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Cancer cells of the desired type are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the AMPK activator (e.g., Metformin, SCT-1015) or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the effect of the compound on cell viability.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Platelets

YLF_466D_Signaling YLF466D This compound AMPK AMPK YLF466D->AMPK Activates eNOS eNOS AMPK->eNOS Activates cGMP cGMP eNOS->cGMP Increases PKG PKG cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Platelet_Aggregation Platelet Aggregation VASP->Platelet_Aggregation Inhibits Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treat Cells with Varying Concentrations Cell_Culture->Treatment Compound_Prep Prepare Compounds (this compound, Alternatives) Compound_Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot Western Blot (for p-AMPK, etc.) Treatment->Western_Blot Data_Analysis Analyze Data & Compare Efficacy (IC50) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Analysis of YLF-466D and A-769662: Two Distinct AMP-Activated Protein Kinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two notable AMP-activated protein kinase (AMPK) activators, YLF-466D and A-769662, for researchers, scientists, and drug development professionals. Both compounds modulate the activity of AMPK, a crucial regulator of cellular energy homeostasis, yet they exhibit distinct pharmacological profiles and have been characterized in different biological contexts. This report synthesizes available experimental data to offer a side-by-side comparison of their mechanisms of action, potency, and downstream effects.

At a Glance: this compound vs. A-769662

FeatureThis compoundA-769662
Primary Investigated Effect Antiplatelet AggregationMetabolic Regulation
Mechanism of Action AMPK ActivatorDirect AMPK Activator
Reported Potency IC₅₀: ~55-87 µM for platelet aggregation inhibitionEC₅₀: ~0.8 µM for AMPK activation (cell-free)
Key Downstream Signaling ↑ eNOS phosphorylation, ↑ cGMP/cAMP↑ ACC phosphorylation, Inhibition of fatty acid synthesis
Off-Target Effects Not extensively reportedCan induce glucose uptake via a PI3-kinase-dependent pathway; may have toxic effects at high concentrations.

Introduction to the Compounds

This compound is a novel compound identified as an AMPK activator with potent antiplatelet activity. Its primary characterized role is in the inhibition of platelet aggregation through the activation of the AMPK/eNOS signaling pathway.

A-769662 is a well-characterized, potent, and reversible allosteric activator of AMPK. It has been extensively studied for its effects on metabolic pathways, including glucose uptake and fatty acid metabolism, making it a valuable tool for research in metabolic diseases like type 2 diabetes.

Mechanism of Action and Signaling Pathways

Both this compound and A-769662 exert their effects through the activation of AMPK. However, the downstream consequences and the cellular systems in which they have been predominantly studied differ significantly.

This compound 's antiplatelet effects are mediated by the activation of AMPK, which in turn leads to the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177. This results in an elevation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), ultimately leading to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) and the inhibition of platelet aggregation.[1]

YLF_466D_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK activates eNOS eNOS AMPK->eNOS phosphorylates (Ser1177) cGMP_cAMP ↑ cGMP / cAMP eNOS->cGMP_cAMP VASP VASP Phosphorylation cGMP_cAMP->VASP Platelet_Aggregation Platelet Aggregation VASP->Platelet_Aggregation inhibits

Caption: this compound signaling pathway in platelets.

A-769662 directly activates AMPK by mimicking the effects of AMP, causing both allosteric activation and inhibiting its dephosphorylation.[2][3][4] This leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] The activation of AMPK by A-769662 is independent of the upstream kinases LKB1 or CaMKKβ. Some studies have indicated that A-769662 can also induce glucose uptake through a PI3-kinase-dependent pathway, suggesting potential off-target effects.

A_769662_Pathway A769662 A-769662 AMPK AMPK A769662->AMPK directly activates PI3K PI3-Kinase Pathway A769662->PI3K off-target effect ACC ACC AMPK->ACC phosphorylates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis inhibits Glucose_Uptake Glucose Uptake PI3K->Glucose_Uptake

Caption: A-769662 primary and off-target signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and A-769662.

Table 1: Potency of this compound and A-769662

CompoundAssayParameterValueReference
This compoundThrombin-induced platelet aggregationIC₅₀~84 µM
This compoundADP-induced platelet aggregationIC₅₀~55 µM
This compoundCollagen-induced platelet aggregationIC₅₀~87 µM
This compoundAMPK Activation in plateletsConcentration Range50-150 µM
A-769662AMPK Activation (cell-free, purified rat liver)EC₅₀~0.8 µM
A-769662Inhibition of fatty acid synthesis (rat hepatocytes)IC₅₀~3.2 µM

Table 2: Experimental Conditions for In Vitro Studies

CompoundCell/System TypeConcentrationTreatment TimeObserved EffectReference
This compoundIsolated human platelets50-150 µMNot specifiedAMPK activation
This compoundWhole blood50-150 µM3 minAttenuated collagen-induced aggregation
A-769662Primary rat hepatocytes1 nM - 1 mM4 hoursDose-dependent increase in ACC phosphorylation
A-769662Mouse embryonic fibroblasts (MEFs)100 µM1 hourIncreased ACC phosphorylation
A-769662HeLa cells100 µM1 hourSmall increase in AMPK phosphorylation, large increase in ACC phosphorylation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the available literature and may require optimization for specific experimental setups.

AMPK Activity Assay (SAMS Peptide)

This assay measures the kinase activity of AMPK by quantifying the phosphorylation of a synthetic peptide substrate (SAMS).

AMPK_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, SAMS peptide, [γ-³²P]ATP) Start->Prepare_Reaction Add_Sample Add Cell Lysate or Purified AMPK Prepare_Reaction->Add_Sample Incubate Incubate at 30°C Add_Sample->Incubate Stop_Reaction Spot onto P81 paper Incubate->Stop_Reaction Wash Wash with Phosphoric Acid Stop_Reaction->Wash Scintillation Scintillation Counting Wash->Scintillation End End Scintillation->End

Caption: Workflow for a radioactive AMPK activity assay.

Protocol:

  • Prepare a reaction mixture containing reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂), SAMS peptide (200 µM), and [γ-³²P]ATP.

  • Initiate the reaction by adding the cell lysate or purified AMPK sample.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid (e.g., 1% v/v) to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Western Blot for Phosphorylated Proteins (pAMPK, pACC, peNOS)

This protocol is for the detection of phosphorylated forms of AMPK, ACC, and eNOS.

Protocol:

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein lysates in Laemmli buffer and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79), or anti-phospho-eNOS (Ser1177)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

Protocol:

  • Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation.

  • Incubation: Incubate the PRP with the test compound (e.g., this compound) or vehicle control for a specified time.

  • Agonist Addition: Add a platelet agonist (e.g., thrombin, ADP, or collagen) to induce aggregation.

  • Measurement: Measure the change in light transmittance through the PRP sample over time using a platelet aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation compared to the vehicle control.

Conclusion

This compound and A-769662 are both valuable research tools for studying the roles of AMPK in different physiological processes. This compound has been primarily characterized as an antiplatelet agent, acting through the AMPK-eNOS pathway, while A-769662 is a widely used tool for investigating the metabolic effects of AMPK activation. The significant difference in their reported potencies and primary areas of investigation suggests that they may have distinct therapeutic potentials. Further head-to-head comparative studies would be beneficial to fully elucidate their relative efficacy, selectivity, and potential off-target effects. This guide provides a foundational comparison based on current literature to aid researchers in selecting the appropriate compound for their studies.

References

Independent Verification of YLF-466D's Published Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antiplatelet performance of the novel AMP-activated protein kinase (AMPK) activator, YLF-466D, with other alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's published results. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy of Antiplatelet Agents

The following tables summarize the inhibitory concentrations (IC50) of this compound and alternative compounds on platelet aggregation induced by various agonists. It is important to note that the experimental conditions may vary between studies, which can influence the IC50 values.

Table 1: Comparison of IC50 Values for AMPK Activators in Platelet Aggregation

CompoundAgonistPlatelet SourceIC50 (µM)Reference
This compound Thrombin, ADP, CollagenIsolated Platelets50-150 (effective concentration range)[1]
AICAR Not SpecifiedIsolated Platelets-[2]
A-769662 Not SpecifiedNot Specified-[3][4][5]
Resveratrol Collagen, Thrombin, ADPHealthy Subjects10-1000 (effective concentration range)
Quercetin Arachidonic AcidRabbit Platelets13

Table 2: Comparison of IC50 Values for Established Antiplatelet Drugs

CompoundAgonistPlatelet SourceIC50 (µM)Reference
Aspirin Arachidonic AcidHuman Platelet-Rich Plasma~26.0
Clopidogrel ADPWashed Human Platelets1.9 ± 0.3
Clopidogrel PAFHuman Platelet-Rich Plasma281.01
Clopidogrel ADPHuman Platelet-Rich Plasma3291.07

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing antiplatelet activity.

YLF_466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK eNOS eNOS AMPK->eNOS Activates NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Activates VASP VASP (p-Ser239/157) PKG->VASP Phosphorylates Aggregation Platelet Aggregation VASP->Aggregation Inhibits Inhibitors Compound C ara-A Inhibitors->AMPK Inhibit Platelet_Aggregation_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Incubation Incubate PRP with This compound or Alternative PRP->Incubation Agonist Add Agonist (Thrombin, ADP, Collagen) Incubation->Agonist Measurement Measure Platelet Aggregation (Light Transmission Aggregometry) Agonist->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

References

Comparative Transcriptomics of eIF4A Inhibition: A Guide for Evaluating Novel Compounds like YLF-466D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative transcriptomic analysis of cells treated with novel eukaryotic initiation factor 4A (eIF4A) inhibitors, using the hypothetical compound YLF-466D as an example. By leveraging experimental data from well-characterized eIF4A inhibitors, this document outlines the expected transcriptomic alterations, key signaling pathways involved, and standardized experimental protocols to facilitate the evaluation of new chemical entities.

Introduction to eIF4A and its Inhibition

Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation of cap-dependent translation.[1] It unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), facilitating ribosome recruitment and protein synthesis.[1] Many oncoproteins and cell cycle regulators are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.[1][2] Consequently, eIF4A has emerged as a promising therapeutic target in oncology.[3]

A growing number of small molecule inhibitors targeting eIF4A have been developed, including natural products like silvestrol and other rocaglates, as well as synthetic compounds such as eFT226 and CR-1-31 B. These inhibitors exhibit potent anti-cancer effects by selectively suppressing the translation of pro-oncogenic proteins. When evaluating a novel eIF4A inhibitor like this compound, a comparative transcriptomic approach is essential to understand its mechanism of action, target specificity, and potential therapeutic advantages over existing compounds.

Comparative Transcriptomic Analysis of eIF4A Inhibitors

Transcriptome-wide analysis, primarily through RNA sequencing (RNA-seq), is a powerful tool to elucidate the global changes in gene expression following treatment with an eIF4A inhibitor. These studies typically reveal a selective inhibition of a subset of mRNAs, rather than a global shutdown of translation.

Key Transcriptomic Effects of eIF4A Inhibition

The primary transcriptomic signature of eIF4A inhibition is a decrease in the translation efficiency of a specific subset of mRNAs. These sensitive transcripts are often characterized by long, complex, and G/C-rich 5' UTRs.

Table 1: Summary of Key Transcriptomic Effects of Known eIF4A Inhibitors

InhibitorCell Line(s)Key Transcriptomic EffectsCommonly Affected Pathways
Silvestrol MDA-MB-231 (Breast Cancer)Inhibition of translation of 284 genes with complex 5' UTRs.Cell Cycle Progression (G1/S phase), Apoptosis, Cell Migration.
eFT226 (Zotatifin) MCF7 (Breast Cancer), Mouse Colorectal Cancer OrganoidsEnhanced RNA-binding of eIF4A1, particularly to AG-rich sequences, stimulating unwinding activity.Not explicitly detailed in the provided search results.
Hippuristanol MCF7 (Breast Cancer), Mouse Colorectal Cancer OrganoidsDestabilizes RNA-eIF4A1 complexes, inhibiting RNA unwinding.Not explicitly detailed in the provided search results.
CR-1-31 B Lymphoma cellsBlocks the pro-oncogenic translation program.MYC and BCL2 signaling.
Commonly Affected Signaling Pathways

Inhibition of eIF4A leads to the downregulation of key proteins involved in cell proliferation, survival, and metastasis. A simplified representation of the signaling cascade affected by eIF4A inhibition is depicted below.

eIF4A_Inhibition_Pathway Simplified Signaling Cascade Affected by eIF4A Inhibition cluster_upstream Upstream Signaling cluster_eIF4F Translation Initiation Complex cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Ras/Raf/ERK Ras/Raf/ERK eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) Ras/Raf/ERK->eIF4F PI3K/Akt/mTOR PI3K/Akt/mTOR PI3K/Akt/mTOR->eIF4F Translation Translation of mRNAs with structured 5' UTRs eIF4F->Translation unwinds 5' UTR Oncogenes Oncogenes (e.g., MYC, BCL2, Cyclins) Translation->Oncogenes CellResponse Cellular Response Oncogenes->CellResponse drive This compound This compound (eIF4A Inhibitor) This compound->eIF4F inhibits

Caption: Simplified signaling cascade affected by eIF4A inhibition.

Experimental Protocols for Comparative Transcriptomics

To ensure robust and reproducible results when comparing a novel compound like this compound to other eIF4A inhibitors, a standardized experimental workflow is crucial.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines known to be sensitive to eIF4A inhibition (e.g., MDA-MB-231, PC-3, MCF-7).

  • Drug Treatment: Treat cells with this compound and a reference eIF4A inhibitor (e.g., Silvestrol) at various concentrations and time points. A vehicle control (e.g., DMSO) must be included.

RNA Extraction and Library Preparation
  • RNA Isolation: Isolate total RNA from treated and control cells using a standard method (e.g., TRIzol reagent or column-based kits). Assess RNA quality and integrity (RIN > 8).

  • Ribosome Profiling (Ribo-seq) and RNA-seq: For a comprehensive analysis of translational efficiency, perform both Ribo-seq and RNA-seq.

    • Ribo-seq: Isolate ribosome-protected mRNA fragments (RPFs).

    • RNA-seq: Deplete ribosomal RNA (rRNA) from total RNA and fragment the remaining mRNA.

  • Library Construction: Prepare sequencing libraries from the RPFs and fragmented mRNA.

High-Throughput Sequencing
  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis

The bioinformatic pipeline is a critical component of the comparative transcriptomic analysis.

RNA_Seq_Workflow Comparative Transcriptomics Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatic Analysis CellTreatment Cell Treatment (this compound vs. Control/Reference) RNA_Extraction RNA Extraction CellTreatment->RNA_Extraction Library_Prep Ribo-seq & RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Read Alignment (to reference genome) QC->Alignment Quantification Read Quantification (Gene/Transcript Level) Alignment->Quantification TE_Calculation Translational Efficiency (TE) Calculation (Ribo-seq/RNA-seq) Quantification->TE_Calculation DGE Differential Gene Expression (DGE) Analysis (RNA-seq) Quantification->DGE DTE Differential TE Analysis TE_Calculation->DTE Pathway_Analysis Pathway & GO Enrichment Analysis DTE->Pathway_Analysis DGE->Pathway_Analysis

Caption: A generalized workflow for comparative transcriptomic analysis.

Detailed Steps in Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Quantification: Count the number of reads mapping to each gene or transcript.

  • Differential Expression Analysis:

    • Translational Efficiency (TE): Calculate TE for each transcript by normalizing the Ribo-seq read counts to the corresponding RNA-seq read counts. Identify genes with significant changes in TE between this compound-treated and control/reference-treated cells.

    • Differential Gene Expression (DGE): For RNA-seq data, identify genes that are differentially expressed at the transcriptional level.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use the lists of differentially translated and expressed genes to identify enriched biological pathways and GO terms.

Conclusion

A comparative transcriptomic analysis is indispensable for characterizing a novel eIF4A inhibitor like this compound. By following the standardized protocols outlined in this guide and comparing the results with data from established inhibitors, researchers can gain a deep understanding of the compound's mechanism of action, identify its specific molecular targets, and assess its potential as a therapeutic agent. This approach will not only elucidate the unique properties of the new compound but also contribute to the broader understanding of eIF4A biology and its role in disease.

References

Safety Operating Guide

Navigating the Safe Disposal and Handling of YLF-466D: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management of laboratory chemicals is paramount to ensuring a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of YLF-466D, a newly developed AMP-activated protein kinase (AMPK) activator. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, standard laboratory precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

  • Environmental Precautions: Do not allow the substance to enter sewers or surface and ground water.[1]

Quantitative Safety Data

The following table summarizes the quantitative safety data for this compound as provided in its Safety Data Sheet.[1]

Hazard Rating SystemRatingDescription
NFPA Ratings Health: 0No hazard beyond that of ordinary combustible material.
Fire: 0Will not burn under normal fire conditions.
Reactivity: 0Normally stable, even under fire exposure conditions, and is not reactive with water.
HMIS-ratings Health: 0No significant risk to health.
Fire: 0Minimal or no fire hazard.
Reactivity: 0Minimal or no reactivity hazard.

Proper Disposal Procedures for this compound

While this compound is not classified as hazardous, it is crucial to follow proper disposal procedures to prevent environmental contamination and ensure a safe laboratory environment. The following steps are based on general best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for this compound waste. The label should include the full chemical name: 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

Step 2: Collection of Waste

  • Solid Waste: Collect unused or expired this compound powder, as well as any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), in the designated solid waste container.

  • Contaminated Solutions: Although this compound is a solid, any solutions prepared with it should be collected in a designated, sealed liquid waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3]

Step 3: Storage of Waste

  • Secure Location: Store the waste container in a designated, secure area within the laboratory, away from general work areas.

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Disposal

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. This typically involves contacting the EHS department to arrange for a waste pickup.

  • Do Not Dispose in Regular Trash: Do not dispose of chemical waste, even if non-hazardous, in the regular laboratory trash unless explicitly authorized by your institution's EHS guidelines. Custodial staff are generally not trained to handle chemical waste.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, deface the label and dispose of the container according to your institution's procedures for empty chemical containers.

Experimental Protocol: Investigating the Antiplatelet Effect of this compound

This compound has been identified as an activator of AMP-activated protein kinase (AMPK) and has been shown to inhibit platelet aggregation. The following is a detailed methodology for an experiment to assess the in-vitro antiplatelet activity of this compound.

Objective: To determine the effect of this compound on platelet aggregation in isolated human platelets.

Materials:

  • This compound

  • Human whole blood from healthy, consenting donors

  • Anticoagulant (e.g., acid-citrate-dextrose)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) preparation reagents

  • Platelet agonists (e.g., thrombin, ADP, collagen)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer or platelet aggregometer

Methodology:

  • Preparation of Platelets:

    • Collect human whole blood into tubes containing an anticoagulant.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1200 x g) for 10 minutes. PPP will be used as a reference.

    • Isolate platelets from the PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Pre-incubate the isolated platelet suspension with varying concentrations of this compound (e.g., 50-150 μM) or vehicle control (DMSO) for a specified time at 37°C.

  • Platelet Aggregation Assay:

    • Transfer the pre-incubated platelet suspensions to the cuvettes of a platelet aggregometer.

    • Induce platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

    • Monitor the change in light transmittance for a defined period (typically 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

    • Use the vehicle-treated sample as a control for normal aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the concentration of this compound against the percentage of inhibition of platelet aggregation to determine the dose-response relationship.

Signaling Pathway of this compound in Platelets

The following diagram illustrates the signaling pathway through which this compound exerts its antiplatelet effects.

YLF466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK activates eNOS eNOS AMPK->eNOS stimulates cGMP_cAMP ↑ cGMP & cAMP eNOS->cGMP_cAMP VASP VASP Phosphorylation cGMP_cAMP->VASP Platelet_Aggregation Platelet Aggregation VASP->Platelet_Aggregation inhibits

References

Comprehensive Safety and Handling Guide for YLF-466D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for YLF-466D, a newly developed AMP-activated protein kinase (AMPK) activator. By offering detailed procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.

Essential Safety and Logistical Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE) and Safety Measures:

CategoryRecommendationRationale
Eye Protection Safety glasses with side-shieldsProtects eyes from potential splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredThe substance is not considered a respiratory hazard. Use in a well-ventilated area.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Standard good laboratory practice to prevent ingestion or contamination.

Emergency Procedures:

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Inhalation Move to fresh air. If not breathing, give artificial respiration.
Ingestion Wash out mouth with water. Do not induce vomiting. Seek medical attention.

Storage and Disposal:

AspectPlan
Storage Store in a tightly closed container in a dry and well-ventilated place.
Disposal Dispose of in accordance with local, state, and federal regulations. While not classified as hazardous, it should not be released into the environment.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol details the methodology for assessing the antiplatelet activity of this compound by measuring its effect on platelet aggregation in isolated human platelets.

Materials:

  • This compound

  • Human whole blood

  • Acid-citrate-dextrose (ACD) solution

  • Platelet-rich plasma (PRP)

  • Tyrode's buffer

  • Platelet agonists (e.g., thrombin, ADP, collagen)

  • Platelet aggregation profiler

  • Spectrophotometer

Procedure:

  • Platelet Preparation:

    • Collect human whole blood into tubes containing ACD solution.

    • Centrifuge the blood at 150 x g for 15 minutes to obtain platelet-rich plasma (PRP).

    • Wash the PRP with Tyrode's buffer and centrifuge at 800 x g for 10 minutes to pellet the platelets.

    • Resuspend the platelet pellet in Tyrode's buffer to the desired concentration.

  • This compound Treatment:

    • Pre-incubate the washed platelets with varying concentrations of this compound (e.g., 50-150 μM) or vehicle control for a specified time at 37°C.[1]

  • Induction of Platelet Aggregation:

    • Add a platelet agonist (e.g., thrombin, ADP, or collagen) to the platelet suspension to induce aggregation.[1]

  • Measurement of Aggregation:

    • Monitor platelet aggregation using a platelet aggregation profiler, which measures the change in light transmittance through the platelet suspension over time.

    • Record the maximum aggregation percentage for each condition.

  • Data Analysis:

    • Compare the aggregation in this compound-treated samples to the vehicle control to determine the inhibitory effect of the compound.

    • Calculate IC50 values if a dose-response curve is generated.

Mechanism of Action and Signaling Pathway

This compound functions as an activator of AMP-activated protein kinase (AMPK). In platelets, the activation of AMPK by this compound initiates a signaling cascade that ultimately inhibits platelet aggregation. This pathway involves the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[1]

YLF466D_Signaling_Pathway YLF466D This compound AMPK AMPK YLF466D->AMPK activates eNOS eNOS AMPK->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates VASP VASP Phosphorylation PKG->VASP phosphorylates Aggregation Platelet Aggregation VASP->Aggregation inhibits

Caption: Signaling pathway of this compound in platelets.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.